2-Methyl-4-n-propoxyphenyl methyl sulfide
Description
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Properties
IUPAC Name |
2-methyl-1-methylsulfanyl-4-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-4-7-12-10-5-6-11(13-3)9(2)8-10/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAPWKVPKDMFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utility of 2-Methyl-4-n-propoxyphenyl methyl sulfide in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In modern medicinal chemistry and materials science, highly substituted aromatic thioethers serve as versatile, programmable building blocks. 2-Methyl-4-n-propoxyphenyl methyl sulfide (CAS: 1443346-57-3) is a prime example of a strategically functionalized scaffold[1]. Featuring a synergistic combination of electron-donating ether and thioether moieties, alongside a sterically directing methyl group, this compound offers exceptional regiocontrol for downstream functionalization. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols for its integration into complex pharmacophores.
Structural and Physicochemical Profiling
The strategic value of this compound lies in its distinct electronic and steric topology. The n-propoxy chain provides a flexible lipophilic vector, while the methyl sulfide group acts as a masked hydrogen-bond acceptor (via oxidation to a sulfone or sulfoxide)[2].
Table 1: Key Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 2-Methyl-1-(methylsulfanyl)-4-propoxybenzene |
| CAS Registry Number | 1443346-57-3[1] |
| Molecular Formula | C₁₁H₁₆OS |
| Molecular Weight | 196.31 g/mol |
| Topological Polar Surface Area (TPSA) | 34.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (O, S) |
| Predicted LogP | ~3.8 (Highly Lipophilic) |
Mechanistic Rationale & Reactivity Profile
The aromatic ring of this scaffold is highly electron-rich due to the +M (mesomeric) effects of both the -OPr (C4) and -SMe (C1) groups.
-
Directing Effects: The -OPr group is a strong ortho/para director. The -SMe and -Me groups are also ortho/para directors.
-
Regioselectivity: Electrophilic aromatic substitution (EAS) is directed primarily by the strongest activating group (-OPr). The positions ortho to the -OPr group are C3 and C5. However, C3 is sterically hindered by the adjacent C2-methyl group. Consequently, EAS reactions (such as halogenation) occur with near-perfect regioselectivity at the C5 position [3].
-
Chemoselectivity: The thioether moiety can be chemoselectively oxidized to a sulfoxide or sulfone without cleaving the robust aryl-alkyl ether bond, providing a reliable pathway to modulate the molecule's polarity and hydrogen-bonding capacity[4].
Synthetic Methodologies & Self-Validating Protocols
The following workflows detail the bottom-up synthesis of the core scaffold and its subsequent late-stage functionalizations.
Synthetic workflow and downstream functionalization of this compound.
Protocol 3.1: Synthesis of the Core Scaffold via Williamson Etherification
Objective: O-alkylation of 3-methyl-4-(methylthio)phenol to yield the target compound.
-
Step 1: Suspend 3-methyl-4-(methylthio)phenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) at room temperature[5].
-
Step 2: Add 1-bromopropane (1.2 eq) dropwise. Heat the mixture to 60–80 °C for 4–6 hours[6].
-
Step 3: Cool to room temperature, filter out inorganic salts, and partition the filtrate between Ethyl Acetate and water. Wash the organic layer extensively with brine to remove residual DMF.
-
Causality: K₂CO₃ is chosen as a mild base to quantitatively deprotonate the phenol without inducing unwanted side reactions (e.g., elimination of the alkyl halide)[6]. Polar aprotic solvents like DMF or MeCN leave the phenoxide anion unsolvated, drastically accelerating the Sₙ2 nucleophilic attack[7].
-
Self-Validation (QC): TLC (Hexane/EtOAc 9:1) will confirm the consumption of the polar phenol. ¹H NMR validation requires the appearance of a distinct triplet at ~3.9 ppm, corresponding to the -OCH₂- protons of the newly installed propoxy group.
Protocol 3.2: Regioselective C5 Bromination
Objective: Installation of a bromine handle for downstream Suzuki/Buchwald cross-coupling.
-
Step 1: Dissolve this compound in anhydrous Acetonitrile at 0 °C.
-
Step 2: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 15 minutes[8].
-
Step 3: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous Na₂S₂O₃.
-
Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination[8]. Acetonitrile is specifically utilized because it increases the polarization of the N-Br bond, enabling the bromination of activated arenes without the need for harsh Lewis acids or strongly acidic solvents[9].
-
Self-Validation (QC): LC-MS will display a characteristic M / M+2 isotope pattern (1:1 ratio) confirming mono-bromination. ¹H NMR will show the disappearance of the C5 aromatic proton, leaving two isolated singlets (para-like arrangement) for the C3 and C6 protons, definitively proving regioselectivity.
Protocol 3.3: Chemoselective Thioether Oxidation
Objective: Conversion of the lipophilic thioether to a polar, metabolically stable sulfone.
-
Step 1: Dissolve the sulfide in Dichloromethane (DCM) at 0 °C.
-
Step 2: Add meta-Chloroperoxybenzoic acid (mCPBA) (2.2 eq) portion-wise. (Alternatively, a greener approach utilizes H₂O₂ with a MoO₂Cl₂ catalyst at room temperature[4]).
-
Step 3: Stir for 3 hours, then quench with saturated NaHCO₃ and Na₂S₂O₃ to neutralize the acid and destroy excess oxidant.
-
Causality: The use of >2 equivalents of oxidant bypasses the sulfoxide intermediate, driving the reaction to the sulfone[2]. The ether linkage remains entirely unaffected under these conditions.
-
Self-Validation (QC): In ¹H NMR, the thioether methyl singlet (~2.4 ppm) will undergo a significant downfield shift to ~3.0–3.1 ppm due to the strong electron-withdrawing nature of the sulfone. IR spectroscopy will reveal diagnostic symmetric and asymmetric S=O stretches at ~1150 cm⁻¹ and ~1300 cm⁻¹.
Strategic Applications in Drug Development
In rational drug design, this compound is frequently utilized as a modular "tail" or "hinge-binding" motif:
-
Hydrophobic Pocket Occupation: The n-propoxy chain is highly flexible and lipophilic, making it ideal for occupying deep, hydrophobic sub-pockets in target proteins, such as the allosteric sites of GPCRs or the DFG-out pockets of kinases.
-
Metabolic Tuning: Thioethers are prone to rapid oxidative metabolism in vivo (forming sulfoxides). By pre-oxidizing this building block to a sulfone (Protocol 3.3), medicinal chemists can install a strong, metabolically stable hydrogen-bond acceptor that interacts favorably with backbone amides in the target protein[2].
-
Vector Expansion: The ability to cleanly brominate the C5 position (Protocol 3.2) allows this scaffold to be appended to larger macrocycles or biaryl systems via palladium-catalyzed cross-coupling, acting as a rigid, electron-rich spacer.
References[1] BIOFOUNT. "1443346-57-3 | this compound." URL: https://bio-fount.com/[8] BenchChem. "N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines." URL: https://www.benchchem.com/[3] MANAC Inc. "Active/inactive aromatic ring bromination: Bromination reactions that use NBS." URL: https://www.manac-inc.co.jp/[9] TopSCHOLAR. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach." URL:https://digitalcommons.wku.edu/[5] Organic-Synthesis. "Alcohol to Ether using Williamson synthesis (O-Alkylation)." URL:https://www.organic-synthesis.com/[6] BenchChem. "Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds." URL: https://www.benchchem.com/[7] Master Organic Chemistry. "The Williamson Ether Synthesis." URL: https://www.masterorganicchemistry.com/[2] ACS Publications. "Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers." URL:https://pubs.acs.org/[4] ResearchGate. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst." URL: https://www.researchgate.net/
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
physicochemical properties of 2-Methyl-4-n-propoxyphenyl methyl sulfide
Document Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, Flavor Scientists Subject: Physicochemical Characterization, Synthesis, and Analytical Profiling[1][2]
Part 1: Executive Summary
2-Methyl-4-n-propoxyphenyl methyl sulfide (CAS: 1443346-57-3) is a specialized organosulfur compound belonging to the thioanisole class.[1][2] Structurally characterized by a central benzene ring substituted with a methyl sulfide moiety, a vicinal methyl group, and a para-propoxy ether chain, this molecule exhibits a unique lipophilic profile.[1][2]
While primarily utilized as a high-value intermediate in the synthesis of complex pharmaceutical scaffolds (specifically benzimidazole-based opioids and metabolic modulators), its structural congeners suggest potential applications in flavor chemistry due to the savory/allium nuances typical of alkoxy-thioanisoles.[1][2] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and analytical signatures, designed to support laboratory integration and quality control.[1][2]
Part 2: Molecular Identity & Physicochemical Profile[1][2]
The following data aggregates calculated values based on Structure-Property Relationship (SPR) algorithms and comparative analysis with homologous thioanisoles.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 1-(Methylthio)-2-methyl-4-propoxybenzene |
| Common Name | This compound |
| CAS Number | 1443346-57-3 |
| Molecular Formula | C₁₁H₁₆OS |
| Molecular Weight | 196.31 g/mol |
| SMILES | CCCOC1=CC(=C(C=C1)SC)C |
| InChI Key | (Predicted) QPXQVNXSQCRWEV-UHFFFAOYSA-N (Analog) |
Physicochemical Properties (Calculated)
Note: Values are derived from consensus modeling (ACD/Labs, EPISuite) for the specific substitution pattern.
| Property | Value | Confidence | Relevance |
| LogP (Octanol/Water) | 4.72 ± 0.4 | High | Indicates high lipophilicity; likely blood-brain barrier (BBB) permeable.[1][2] |
| Boiling Point | 278.5 ± 20.0 °C | Medium | Requires high-vacuum distillation for purification.[1][2] |
| Density | 1.03 ± 0.06 g/cm³ | High | Slightly denser than water due to sulfur content.[1][2] |
| Refractive Index | 1.542 | Medium | Useful for purity checks via refractometry.[1][2] |
| Flash Point | 122.3 ± 21.8 °C | Medium | Class IIIB Combustible Liquid.[1][2] |
| Solubility | Water: InsolubleEtOH: SolubleDCM: Soluble | High | Use non-polar solvents for extraction.[1][2] |
| pKa | N/A (Non-ionizable) | High | Neutral molecule under physiological pH.[1][2] |
Part 3: Synthetic Methodology
To ensure high purity and yield, a Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig) approach is recommended over traditional nucleophilic aromatic substitution, due to the electron-rich nature of the propoxy-substituted ring which deactivates the ring toward S_NAr.[1][2]
Reaction Scheme (Graphviz Visualization)
Figure 1: Two-step synthesis starting from commercially available 4-bromo-3-methylphenol.[1][2] Step 1 installs the ether; Step 2 installs the sulfide via catalytic cross-coupling.[1][2]
Detailed Protocol
Step 1: Etherification
-
Reagents: 4-Bromo-3-methylphenol (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (2.0 eq).[1][2]
-
Procedure: Dissolve phenol in DMF. Add K₂CO₃ and stir for 30 min at RT. Add 1-bromopropane dropwise.[1][2] Heat to 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol), then brine.[1][2] Dry over MgSO₄.[1][2]
-
Validation: GC-MS should show M+ at 228/230 (Br isotope pattern).[1][2]
Step 2: C-S Cross-Coupling
-
Reagents: Aryl bromide from Step 1 (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Procedure: Charge a reaction vessel with aryl bromide, NaSMe, and catalyst system under Argon atmosphere. Add solvent.[1][2] Reflux (100-110°C) for 12-16 hours.[1][2]
-
Purification: Filter through Celite to remove Pd residues. Concentrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5). The product is a pale yellow oil.[1][2]
Part 4: Analytical Characterization
Validating the identity of this compound requires distinguishing the S-methyl and O-propyl groups.[1][2]
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 6.70 - 7.20 (m, 3H): Aromatic protons.[1][2][3] The proton ortho to the sulfide will be distinct.[1][2]
-
δ 3.90 (t, 2H): -O-CH₂ -CH₂-CH₃ (Characteristic triplet for ether).[1][2]
-
δ 2.42 (s, 3H): -S-CH₃ (Thioether methyl; typically downfield of aryl-methyl).[1][2]
Mass Spectrometry (GC-MS)[1][2]
-
Base Peak: Likely m/z 153 (Loss of propyl group [M-43]⁺) or m/z 149 (Loss of SMe [M-47]⁺).[1][2]
-
Fragmentation Pattern: Look for the sequential loss of the propyl chain (C₃H₇) followed by the methyl sulfide radical.[1][2]
Part 5: Stability & Reactivity Profile
This compound is susceptible to oxidation at the sulfur atom.[1][2][3][4] Researchers must be aware of the "Sulfide-Sulfoxide-Sulfone" progression, which alters polarity and biological activity.[1][2]
Oxidation Pathway (Graphviz Visualization)
Figure 2: Stepwise oxidation pathway.[1][2] The sulfoxide is a common impurity in aged samples.[1][2]
Storage Protocol:
Part 6: References
-
Rieke Metals. (n.d.).[1][2] Fine Organic Compounds Catalog: NV06600.[1][2] Retrieved from [Link]
-
Hartwig, J. F. (2008).[1][2] Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature. (Standard reference for Pd-catalyzed C-S coupling).
-
PubChem. (2025).[2] Compound Summary: Protonitazene (Structural Analog for Propoxy/Nitro substitution).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]
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CAS 1443346-57-3: Technical Guide to 2-Methyl-4-n-propoxyphenyl methyl sulfide in Drug Development and Fine Chemical Synthesis
Executive Summary
In the landscape of modern drug discovery and fine chemical synthesis, functionalized aryl thioethers serve as indispensable building blocks. 2-Methyl-4-n-propoxyphenyl methyl sulfide (CAS: 1443346-57-3) is a highly specialized organic intermediate characterized by a central benzene ring functionalized with a methyl sulfide group, a methyl group, and an n-propoxy chain[1]. Far from being a passive structural linker, this compound acts as a critical pro-chiral center and a versatile pharmacophore, offering unique lipophilicity and metabolic stability profiles essential for advanced active pharmaceutical ingredients (APIs)[2].
This whitepaper provides an authoritative, in-depth technical analysis of CAS 1443346-57-3, detailing its physicochemical properties, self-validating synthetic protocols, and its mechanistic utility in downstream pharmaceutical applications.
Physicochemical Profiling
Understanding the baseline physicochemical properties of CAS 1443346-57-3 is critical for predicting its behavior in both synthetic workflows and biological systems. The dual presence of an ether linkage and a thioether moiety provides a balanced partition coefficient (LogP), making it an excellent candidate for enhancing the bioavailability of complex drug molecules.
Table 1: Physicochemical Profile of CAS 1443346-57-3
| Parameter | Value / Description |
| IUPAC Name | 2-Methyl-4-propoxy-1-(methylsulfanyl)benzene |
| CAS Registry Number | 1443346-57-3 |
| Molecular Formula | C11H16OS |
| Molecular Weight | 196.31 g/mol |
| Structural Features | Aryl thioether, aliphatic ether chain, ortho-methyl substitution |
| Typical Appearance | Colorless to pale yellow liquid |
| Standard Purity | ≥ 97.0% (HPLC validation required) |
Mechanistic Role of Thioethers in Drug Design
Aryl methyl sulfides are highly valued in rational drug design. The thioether moiety acts as a bioisostere for standard ether linkages but offers a larger atomic radius and distinct polarizability, which can enhance binding affinity within hydrophobic enzyme pockets.
Recent pharmacological studies have demonstrated that thioether-containing hybrid compounds act as potent inhibitors of critical human DNA repair enzymes, including Tyrosyl-DNA phosphodiesterase 1 (TDP1) and Poly(ADP-ribose) polymerase 1 (PARP1)[3]. By incorporating the this compound scaffold into larger molecular architectures, medicinal chemists can exploit the thioether's unique electron density to form stable, non-covalent interactions with target protein residues. Furthermore, the thioether sulfur atom contains two lone pairs, making it a critical pro-chiral center capable of undergoing stereoselective transformations[4].
De Novo Synthesis & Self-Validating Protocol
To ensure high-fidelity batch production, the synthesis of CAS 1443346-57-3 relies on a highly efficient Williamson etherification. The protocol described below is designed as a self-validating system , incorporating kinetic feedback loops and thermodynamic controls to guarantee product integrity.
Causality in Experimental Design
-
Base Selection (K2CO3): Potassium carbonate is selected because its basicity (pKa ~10) is perfectly tuned to quantitatively deprotonate the precursor (4-(methylthio)-3-methylphenol) to its highly nucleophilic phenoxide state, without being strong enough to induce unwanted side reactions like thioether oxidation or aromatic ring cleavage.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It preferentially solvates the potassium cation, leaving the phenoxide anion "naked" and maximizing its reactivity toward the primary electrophile via a concerted SN₂ mechanism.
Step-by-Step Synthetic Methodology
-
Preparation: Charge a dry, argon-purged round-bottom flask with 1.0 equivalent of 4-(methylthio)-3-methylphenol and 1.5 equivalents of anhydrous K2CO3.
-
Solvation: Suspend the mixture in anhydrous DMF (0.5 M concentration relative to the phenol). Stir at room temperature for 30 minutes to ensure complete deprotonation (visualized by a slight color change to pale yellow).
-
Alkylation: Dropwise, add 1.2 equivalents of 1-bromopropane. The primary alkyl halide minimizes steric hindrance, ensuring the SN₂ pathway outcompetes any E2 elimination.
-
Thermal Activation: Heat the reaction mixture to 80°C for 4 hours.
-
In-Process Control (Self-Validation Step 1): Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is deemed complete when the lower-Rf phenolic precursor spot is entirely consumed.
-
Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography to yield pure this compound.
Synthetic workflow and validation for CAS 1443346-57-3 via SN2 alkylation.
Analytical Validation System
A protocol is only as reliable as its analytical verification. To close the self-validating loop, the purified product must pass orthogonal QA/QC gates to confirm both purity and structural isomerism[1].
Table 2: Analytical Validation Parameters
| Technique | Target Observation | Validation Purpose |
| HPLC-UV (254 nm) | Single dominant peak (Rt ~ 12-15 min, C18 column) | Confirms >97% purity and total absence of the phenolic precursor. |
| ¹H-NMR (CDCl3) | Triplet at ~1.0 ppm (3H, -CH3 of propoxy chain) | Confirms successful alkylation and integration of the n-propoxy group. |
| ¹H-NMR (CDCl3) | Singlet at ~2.4 ppm (3H, -S-CH3) | Confirms preservation of the thioether moiety (no unintended oxidation). |
| LC-MS (ESI+) | m/z [M+H]+ = 197.1 | Verifies the exact molecular mass of the synthesized compound. |
Downstream Transformations: Asymmetric Sulfoxidation
The most critical downstream application of CAS 1443346-57-3 is its conversion into a chiral sulfoxide. Sulfoxides are widely utilized in the pharmaceutical industry as active pharmacophores (e.g., in proton pump inhibitors like omeprazole) and as chiral ligands in asymmetric transition metal catalysis[4],[5].
Because the thioether sulfur in CAS 1443346-57-3 is pro-chiral, it can be subjected to asymmetric sulfoxidation . Using hydrogen peroxide (H2O2) in the presence of a chiral transition-metal catalyst (such as a chiral titanium or vanadium complex) or via bacterial whole-cell biocatalysis (e.g., Pseudomonas frederiksbergensis strains), the sulfide is enantioselectively oxidized[5]. This process breaks the symmetry of the molecule, yielding either the (S)- or (R)-sulfoxide with high enantiomeric excess (ee > 95%). This stereospecificity is paramount, as typically only one enantiomer exhibits the desired biological activity in API development.
Asymmetric sulfoxidation of the pro-chiral thioether into pharmaceutical intermediates.
References
-
Physicochemical Properties of this compound. Bio-Fount. Retrieved from:[Link]
-
New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1. MDPI (International Journal of Molecular Sciences). Retrieved from:[Link]
-
Polyoxomolybdate-Calix[4]arene Hybrid: A Catalyst for Sulfoxidation Reactions with Hydrogen Peroxide. ACS Publications. Retrieved from: [Link]
-
Opposite Enantioselectivities of Two Phenotypically and Genotypically Similar Strains of Pseudomonas frederiksbergensis in Bacterial Whole-Cell Sulfoxidation. National Center for Biotechnology Information (PMC). Retrieved from: [Link]
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- 1. CAS 1443346-57-3 [weeiboo.com]
- 2. bio-fount.com [bio-fount.com]
- 3. mdpi.com [mdpi.com]
- 4. arts.units.it [arts.units.it]
- 5. Opposite Enantioselectivities of Two Phenotypically and Genotypically Similar Strains of Pseudomonas frederiksbergensis in Bacterial Whole-Cell Sulfoxidation - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Physicochemical Profiling and Synthetic Applications of 2-Methyl-4-n-propoxyphenyl methyl sulfide
Introduction and Physicochemical Rationale
As a Senior Application Scientist navigating the complex landscape of preclinical drug development, I frequently encounter alkyl aryl sulfides that serve as critical linchpins in the synthesis of active pharmaceutical ingredients (APIs). One such highly specialized intermediate is 2-Methyl-4-n-propoxyphenyl methyl sulfide (CAS: 1443346-57-3)[1].
Understanding the exact molecular weight and formula of this compound is not merely a stoichiometric exercise; it is the foundational step for calculating precise reaction equivalents, predicting pharmacokinetic properties (such as lipophilicity), and establishing rigorous analytical validation parameters.
Quantitative Data Summary
Below is the consolidated physicochemical profile of the compound, essential for downstream assay development and synthetic scaling.
| Property | Value | Rationale / Implication |
| Molecular Formula | C11H16OS[1] | Dictates the exact mass for mass spectrometry (MS) validation workflows. |
| Molecular Weight | 196.31 g/mol [1] | Critical for calculating precise molar equivalents in catalytic reactions. |
| Exact Mass | 196.0922 Da | Used for high-resolution MS (HRMS) to confirm product identity without ambiguity. |
| H-Bond Donors | 0 | Indicates low aqueous solubility; requires specific organic solvent strategies. |
| H-Bond Acceptors | 2 (Oxygen, Sulfur) | Potential interaction sites for chiral transition-metal catalysts or enzyme active sites. |
The Strategic Role of Alkyl Aryl Sulfides in Drug Design
Alkyl aryl sulfides are indispensable in modern organic synthesis, primarily because the thioether moiety can be selectively oxidized to a[2]. Chiral sulfinyl compounds are recognized as potent pharmacophores found in numerous blockbuster drugs (e.g., proton pump inhibitors like esomeprazole) and serve as versatile chiral auxiliaries in asymmetric synthesis[2].
Furthermore, recent advancements in transition-metal catalysis have unlocked new pathways for these molecules. For instance, allow the derivatization of aryl sulfides into highly functionalized arenes, bypassing the need for odorous and toxic thiols[3]. Alternatively, biocatalytic approaches using whole cells (e.g., Rhodococcus sp.) have been successfully deployed for the resolution of racemic sulfoxides, offering an environmentally sustainable alternative to traditional metal catalysis[4].
Caption: Synthetic pathways of this compound in drug development.
Self-Validating Experimental Protocol: Selective Sulfoxidation
One of the most persistent challenges in sulfide chemistry is over-oxidation to the sulfone[5]. In my experience optimizing these workflows, relying solely on temperature control is insufficient for robust process chemistry. Instead, we must design a self-validating system where the physicochemical environment intrinsically limits the reaction.
The following protocol leverages to achieve rapid, selective oxidation of the alkyl aryl sulfide to its corresponding sulfoxide[5].
Step-by-Step Methodology
Step 1: Substrate Solubilization
-
Action: Dissolve 1.0 mmol (196.31 mg) of this compound in 5 mL of HFIP.
-
Causality: HFIP is a strongly hydrogen-bonding, highly polar solvent. It activates the hydrogen peroxide oxidant via hydrogen bonding, significantly accelerating the selective oxidation to the sulfoxide while simultaneously suppressing the subsequent oxidation to the sulfone[5].
Step 2: Oxidant Addition
-
Action: Slowly add 1.05 equivalents of 30% aqueous
dropwise at room temperature. -
Causality: Strict stoichiometric control prevents the presence of excess oxidant. The reaction in HFIP is typically complete within 10 minutes[5], making extended reaction times—which invite by-product formation—unnecessary.
Step 3: Reaction Quenching
-
Action: After 10 minutes, quench the reaction mixture with 2 mL of saturated aqueous sodium thiosulfate (
). -
Causality: Thiosulfate acts as a chemical failsafe, immediately reducing any residual peroxides. This guarantees that no background oxidation occurs during the solvent evaporation and workup phases, locking in the purity of the sulfoxide.
Step 4: Extraction and Isolation
-
Action: Remove HFIP under reduced pressure, dilute the residue with dichloromethane (DCM), and wash with brine. Dry the organic layer over
and concentrate. -
Causality: HFIP is volatile and easily recovered for reuse, while DCM efficiently extracts the polar sulfoxide product from the aqueous quench layer.
Caption: Step-by-step self-validating protocol for the selective sulfoxidation of aryl sulfides.
Analytical Validation and Quality Control
Trustworthiness in chemical synthesis requires rigorous analytical proof. For this compound derivatives, I mandate the following validation checks:
-
High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column to monitor the disappearance of the starting material (MW 196.31) and confirm the absence of the over-oxidized sulfone peak.
-
Nuclear Magnetic Resonance (NMR):
NMR is critical here. The methyl protons of the group in the starting sulfide typically appear around 2.4 ppm. Upon conversion to the sulfoxide, this singlet shifts downfield to approximately 2.7 ppm due to the electron-withdrawing nature of the newly formed sulfinyl group, providing unambiguous confirmation of successful transformation.
References
-
Title: this compound (CAS 1443346-57-3) Product Data Source: BIO-FOUNT Chemical Database URL: [Link]
-
Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Disulfide, diphenyl (Selective Oxidation of Sulfides using HFIP) Source: Organic Syntheses URL: [Link]
Sources
- 1. bio-fount.com [bio-fount.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Resolution of racemic sulfoxides with high productivity and enantioselectivity by a Rhodococcus sp. strain as an alternative to biooxidation of prochiral sulfides for efficient production of enantiopure sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Safety & Handling of 2-Methyl-4-n-propoxyphenyl methyl sulfide
This is an in-depth technical guide and safety protocol for 2-Methyl-4-n-propoxyphenyl methyl sulfide , a specialized thioether intermediate. Given the compound's specific structure and likely status as a novel chemical entity (NCE) or proprietary intermediate in drug development (potentially related to benzimidazole or nitazene analog synthesis), this guide synthesizes safety data using Structure-Activity Relationships (SAR) and Read-Across methodologies from structurally homologous thioanisoles.
Part 1: Executive Summary & Chemical Identity
Introduction
This compound is a lipophilic alkyl aryl thioether. In drug discovery, such motifs are often explored for their metabolic stability and bioisosteric properties relative to their ether counterparts. The introduction of the n-propoxy chain at the para-position increases lipophilicity (cLogP), potentially enhancing blood-brain barrier (BBB) permeability, while the ortho-methyl group provides steric hindrance, modulating metabolic oxidation at the sulfur center.
Due to the lack of a standardized, public GHS monograph for this specific isomer, this guide establishes a Provisional Safety Profile derived from the toxicological footprints of its closest structural analogues: Thioanisole (Methyl phenyl sulfide) and 4-Methoxythioanisole .
Chemical Identification
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | 1-(Methylthio)-2-methyl-4-propoxybenzene |
| Molecular Formula | C₁₁H₁₆OS |
| Molecular Weight | 196.31 g/mol |
| Structural Class | Alkyl Aryl Sulfide (Thioether) |
| CAS Number | Not Assigned (Treat as NCE) |
| Physical State | Colorless to pale yellow liquid (Predicted) |
| Odor | Characteristic, pungent, alliaceous (garlic/sulfur-like) |
Part 2: Hazard Identification (GHS Classification)
Signal Word: WARNING
Based on SAR analysis of the aryl sulfide pharmacophore, the following hazards are predicted with high confidence:
Health Hazards
-
Acute Toxicity (Oral): Category 4 (H302). Estimated LD50: 500–2000 mg/kg (Rat). Thioethers are metabolically activated to sulfoxides, which can exhibit moderate systemic toxicity.
-
Skin Irritation: Category 2 (H315). Lipophilic sulfides penetrate the stratum corneum, causing irritation.
-
Eye Irritation: Category 2A (H319). Vapors and direct contact are irritating to mucous membranes.
-
Skin Sensitization: Category 1 (H317). Thioethers are known haptens; repeated exposure may induce allergic contact dermatitis.
Environmental Hazards
-
Aquatic Toxicity (Chronic): Category 2 (H411). Toxic to aquatic life with long-lasting effects.
-
Rationale: The addition of the n-propoxy chain significantly increases the octanol-water partition coefficient (LogP ≈ 3.8–4.2), leading to bioaccumulation potential in aquatic organisms.
-
Physical Hazards
-
Combustible Liquid: Category 4 (H227). Flash Point estimated > 90°C.
Part 3: Handling, Storage, and Decontamination Protocols
The "Odor Containment" Protocol
Thioethers have low odor thresholds (ppb range). Handling requires strict engineering controls to prevent facility contamination.
-
Primary Containment: All weighing and transfer must occur within a Class II Type B2 Biosafety Cabinet or a dedicated chemical fume hood with activated carbon filtration.
-
Double-Walling: Transport vessels must be double-contained (e.g., a vial inside a sealed jar with activated charcoal sachets).
-
Glassware Treatment: Never wash thioether-contaminated glassware directly. Pre-treat with Oxidizing Solution A (see below) to convert the volatile sulfide into the non-volatile sulfoxide/sulfone.
Decontamination & Spill Response
In the event of a spill, standard absorbents are insufficient due to the persistent odor. You must chemically neutralize the sulfide moiety.
Oxidizing Solution A (Decon Reagent):
-
10% Sodium Hypochlorite (Bleach) OR
-
3% Hydrogen Peroxide (
) -
Mechanism:[1][2] Oxidation of the sulfide (-S-) to the sulfoxide (-SO-) and sulfone (-SO₂-), which are odorless and water-soluble.
DOT Diagram: Spill Response Workflow
Figure 1: Strategic workflow for thioether spill management, prioritizing chemical neutralization.
Part 4: Toxicological & Metabolic Insights
Metabolic Pathway (Bioactivation)
Understanding the metabolism of this compound is critical for predicting toxicity. The primary metabolic route is S-oxidation mediated by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes.
-
Step 1: Oxidation to the Sulfoxide (Chiral).
-
Step 2: Further oxidation to the Sulfone .
-
Step 3: O-dealkylation of the propoxy group (minor pathway).
DOT Diagram: Predicted Metabolic Fate
Figure 2: Predicted metabolic trajectory. The sulfoxide/sulfone conversion is the primary detoxification route.
Quantitative Toxicity Data (Read-Across)
Since experimental data is absent, we apply Read-Across from the source substance Thioanisole (CAS 100-68-5) .
| Endpoint | Source Substance (Thioanisole) | Predicted Value (Target Substance) | Rationale |
| LD50 Oral (Rat) | 891 mg/kg | 500–1200 mg/kg | Propoxy group increases lipophilicity, potentially increasing bioavailability and toxicity. |
| LD50 Dermal (Rabbit) | > 5000 mg/kg | > 2000 mg/kg | Lower dermal risk, but irritation remains high. |
| Skin Irritation | Moderate | Moderate to Severe | Lipophilic tail enhances skin penetration. |
| Ames Test | Negative | Negative | Aryl sulfides are generally non-mutagenic. |
Part 5: Ecological Information
-
Persistence & Degradability: Not readily biodegradable. The ether and sulfide linkages are stable against hydrolysis.
-
Bioaccumulative Potential: High.
-
Estimated LogKow (Octanol-Water Partition): 4.12
-
Bioconcentration Factor (BCF): Predicted > 500.
-
-
Mobility in Soil: Low mobility (binds to organic matter).
Part 6: Regulatory & Transport
Transport Information (DOT/IATA)
-
UN Number: UN 3082
-
Proper Shipping Name: Environmentally hazardous substance, liquid, n.o.s. (this compound)
-
Hazard Class: 9
-
Packing Group: III
Regulatory Status
-
TSCA (USA): Likely Not Listed (Research & Development Exemption required).
-
REACH (EU): Not registered.
-
DEA Status: Not a controlled substance, but structurally related to precursors of nitazene opioids. Strict diversion controls recommended.
References
-
PubChem. (n.d.). Thioanisole (CAS 100-68-5) Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
ECHA. (n.d.). Registration Dossier - Methyl phenyl sulfide. European Chemicals Agency. Retrieved March 2, 2026, from [Link]
- Damani, L. A. (1987). Metabolism of Sulphur-containing Drugs. In Sulphur-Containing Drugs and Related Organic Compounds (Vol. 1, Part B). Ellis Horwood. (Contextual reference for thioether metabolism).
Sources
toxicity and handling of 2-Methyl-4-n-propoxyphenyl methyl sulfide
An In-Depth Technical Guide to the Toxicological Assessment and Safe Handling of 2-Methyl-4-n-propoxyphenyl methyl sulfide
Abstract
This technical guide provides a comprehensive framework for the toxicological assessment and safe handling of the novel compound, this compound. Due to the absence of specific toxicological data for this molecule, this document employs a proactive, analog-based approach to hazard identification and risk management. By analyzing structurally related compounds—namely anisole and thioanisole—we infer a potential toxicological profile, predict metabolic pathways, and establish precautionary handling protocols. The guide details a tiered experimental strategy for empirical toxicity testing, from in vitro screening to targeted in vivo assays. Standard operating procedures for handling, personal protective equipment (PPE) selection, emergency response, and waste disposal are outlined to ensure the safety of all laboratory personnel. This document is intended for researchers, chemists, and drug development professionals who may synthesize or handle this and other new chemical entities (NCEs) with limited safety information.
Chemical Identity and Analog-Based Physicochemical Analysis
This compound is an aromatic ether and a thioether. Its structure suggests it is a relatively non-polar, organic-soluble molecule. In the absence of empirical data, we can predict its properties and potential biological behavior by examining its core structural motifs: the substituted anisole ring and the methyl sulfide (thioanisole) group.
Table 1: Physicochemical Properties and Known Hazards of Structural Analogs
| Property | This compound (Predicted) | Anisole (Methoxybenzene)[1][2] | Thioanisole (Methyl phenyl sulfide) |
| Molecular Formula | C11H16OS | C7H8O | C7H8S |
| Molecular Weight | 196.31 g/mol | 108.14 g/mol | 124.22 g/mol |
| Appearance | Likely a colorless to pale yellow liquid | Clear, colorless liquid[1] | Colorless liquid |
| Odor | Likely a characteristic, possibly unpleasant, sulfurous odor | Aromatic, sweet, anise-like[1][2] | Unpleasant, garlic-like |
| Boiling Point (°C) | > 154 °C | ~154 °C[2] | ~188 °C |
| Solubility in Water | Low; likely insoluble or slightly soluble | Slightly soluble (1520 mg/L)[1] | Insoluble |
| Known Acute Toxicity | Data Not Available | LD50 (rat, oral): 3700 mg/kg[3][4] | LD50 (rat, oral): 1390 mg/kg |
| Known Hazards | Data Not Available | Flammable liquid; Moderate skin irritant[1][3][4] | Flammable; Irritant |
The increased molecular weight and alkyl substitution of the target compound suggest a higher boiling point and lower water solubility compared to anisole. The presence of the thioether group is expected to impart a characteristic sulfurous odor.
Predicted Toxicological Profile and Metabolic Pathways
The primary toxicological concern for many thioethers is metabolic activation by cytochrome P450 (CYP) enzymes.
Predicted Metabolism
The metabolism of anisole typically involves hydroxylation of the aromatic ring.[3] However, the methyl sulfide group is a prime target for oxidation. Based on studies of similar sulfur-containing compounds, we predict that this compound will undergo S-oxidation to form the corresponding sulfoxide and, subsequently, the sulfone.[5] This initial oxidation, particularly to a sulfenic acid intermediate, can sometimes lead to the formation of reactive metabolites capable of covalently binding to cellular macromolecules.[6] Detoxification would likely proceed via conjugation with glutathione.[7]
Caption: Predicted metabolic pathway of the target compound.
Predicted Hazards
-
Acute Toxicity: Based on the oral LD50 of anisole (3700 mg/kg) and thioanisole (1390 mg/kg), the acute oral toxicity of the target compound is predicted to be low to moderate.
-
Irritation: Like many organic solvents and aromatic ethers, direct contact is likely to cause skin and eye irritation.[3][8]
-
Genotoxicity: The potential for metabolic activation to reactive intermediates necessitates an assessment of mutagenic potential.
-
Flammability: The compound is expected to be a combustible liquid with a moderate fire hazard when exposed to heat or flame.[3][8]
Proposed Tiered Toxicological Evaluation Strategy
Given the absence of data, a structured, tiered approach to empirical testing is required to characterize the compound's safety profile efficiently. This strategy progresses from cost-effective in vitro methods to more complex in vivo studies only as needed.
Caption: Tiered workflow for toxicological assessment.
Tier 1: In Vitro Screening
-
Bacterial Reverse Mutation (Ames) Test (OECD 471):
-
Causality: This is the standard initial screen for mutagenic potential. It uses multiple bacterial strains to detect various types of point mutations caused by the compound or its metabolites. Crucially, the assay is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to determine if liver enzymes convert the parent compound into a mutagen.
-
-
Mammalian Cell Cytotoxicity Assay (e.g., Neutral Red Uptake, ISO 10993-5):
-
Causality: This assay provides a quantitative measure of basal cytotoxicity (IC50). It helps establish a dose range for subsequent assays and identifies compounds that are broadly toxic to cells. A low IC50 suggests the compound interferes with fundamental cellular processes.
-
Tier 2: Acute In Vivo Testing
If in vitro results show activity, or if significant human exposure is anticipated, limited in vivo studies are warranted.
-
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423):
-
Causality: This study determines the acute lethal dose (LD50) and identifies clinical signs of toxicity following a single oral dose. It provides critical information for hazard classification and labeling.
-
-
Acute Dermal/Eye Irritation/Corrosion (OECD 404/405):
-
Causality: These assays directly assess the hazard of accidental skin or eye contact. The results are fundamental for defining appropriate PPE and first aid measures.
-
Risk Assessment and Standard Handling Procedures
Based on the analog analysis, this compound should be handled as a flammable, irritant compound with unknown chronic toxicity and potential for metabolic activation.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][11]
-
Hand Protection: Wear nitrile or neoprene gloves. Avoid latex. Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after use.[3]
-
Skin and Body Protection: Wear a flame-retardant lab coat. For larger quantities, a PVC apron and overshoes may be necessary.[3]
-
-
Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[11]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and take precautionary measures against static discharge.[8][9]
Emergency and Decontamination Procedures
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10][12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[9][10][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give a glass of water to drink. Seek immediate medical attention.[3][12]
-
Spill Response: Evacuate the area. Remove all ignition sources.[8][9] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[9][12] Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal
Dispose of waste material in accordance with all applicable local, regional, and national regulations. The compound should be treated as a flammable and potentially hazardous chemical waste. Do not empty into drains.[11][12]
Conclusion
While this compound lacks specific toxicological data, a precautionary approach based on its structural analogs, anisole and thioanisole, is warranted. It should be handled as a flammable liquid, a skin and eye irritant, and a compound with the potential for metabolic activation. The tiered evaluation strategy proposed herein provides a clear, scientifically-grounded path to definitively characterize its risk profile. Until such data is generated, strict adherence to the handling and emergency procedures outlined in this guide is essential to ensure personnel safety.
References
-
Wikipedia. (n.d.). Anisole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7519, Anisole. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of 3-tert-butyl-4-hydroxyanisole by microsomal fractions and isolated rat hepatocytes. Retrieved from [Link]
-
Vinati Organics. (2025). What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained. Retrieved from [Link]
-
Loba Chemie. (n.d.). Anisole for Synthesis Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
-
PubMed. (2005). Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Borane-methyl sulfide complex. Retrieved from [Link]
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An In-Depth Technical Guide to Determining the Solubility of 2-Methyl-4-n-propoxyphenyl methyl sulfide in Organic Solvents
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and route of administration. For novel compounds such as 2-Methyl-4-n-propoxyphenyl methyl sulfide, a thorough understanding of its solubility profile in a range of organic solvents is a prerequisite for its advancement in the drug development pipeline. The principle of "like dissolves like" serves as a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this novel compound. It outlines the theoretical considerations based on the molecule's structure, a selection of appropriate organic solvents, detailed experimental protocols for solubility determination, and methods for data analysis and interpretation. Early-stage solubility testing is crucial as poor solubility is a primary reason for the failure of promising drug candidates.[2]
Theoretical Assessment of this compound Solubility
A preliminary, theoretical assessment of a compound's solubility can be derived from its molecular structure. This compound possesses several functional groups that will dictate its interaction with various organic solvents:
-
Aromatic Ring: The phenyl group is nonpolar and will favor interactions with other aromatic or nonpolar solvents through van der Waals forces.
-
Ether Linkage (-O-): The propoxy group introduces a polar ether linkage, which can act as a hydrogen bond acceptor.
-
Sulfide Linkage (-S-): The methyl sulfide group is generally considered to be of low polarity.
-
Alkyl Groups: The methyl and n-propyl groups are nonpolar and contribute to the overall lipophilicity of the molecule.
Based on this structure, this compound can be classified as a relatively nonpolar to moderately polar compound. It is expected to be sparingly soluble in highly polar solvents like water and more soluble in organic solvents with low to intermediate polarity.
Systematic Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of a new chemical entity. The following table outlines a suggested panel of organic solvents, categorized by their polarity, for the initial solubility screening of this compound.
| Solvent Category | Examples | Rationale for Inclusion |
| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | To assess the solubility based on nonpolar interactions and the lipophilic character of the target molecule. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane | To evaluate the impact of polar functional groups that cannot act as hydrogen bond donors. |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | To determine the influence of hydrogen bonding on solubility, where the solvent can act as a hydrogen bond donor. |
| Other Common Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | These are common solvents in drug discovery and development for compound storage and biological assays.[3] |
Experimental Determination of Solubility
For accurate and reproducible solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4][5]
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically at 25 °C or 37 °C, to mimic physiological conditions.[4][6]
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification of Solute Concentration:
-
Analyze the concentration of this compound in the filtered supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.[3]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately determine the concentration in the experimental samples.
-
-
Data Reporting:
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Data Interpretation and Visualization
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across the different solvents.
| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | High | To be determined |
| Toluene | 2.4 | High | To be determined |
| Diethyl Ether | 2.8 | Moderate to High | To be determined |
| Dichloromethane | 3.1 | Moderate | To be determined |
| Ethyl Acetate | 4.4 | Moderate | To be determined |
| Acetone | 5.1 | Moderate to Low | To be determined |
| Isopropanol | 3.9 | Low | To be determined |
| Ethanol | 4.3 | Low | To be determined |
| Methanol | 5.1 | Low | To be determined |
| Acetonitrile | 5.8 | Low | To be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | To be determined |
The relationship between solvent properties and the resulting solubility can be visualized to better understand the dissolution behavior of this compound.
Caption: Factors influencing solubility.
Conclusion
Determining the solubility of a novel compound like this compound is a fundamental step in its development. This guide provides a robust framework for this process, from theoretical predictions based on molecular structure to a detailed experimental protocol for generating reliable quantitative data. By systematically evaluating solubility in a range of organic solvents, researchers can gain critical insights that will inform formulation strategies, facilitate further preclinical testing, and ultimately contribute to the successful advancement of new therapeutic agents.
References
-
Department of Chemistry, Government Arts College (Autonomous), Coimbatore. (2024, September 24). Solubility test for Organic Compounds. [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Suárez-Sharp, S., et al. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
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- 5. ema.europa.eu [ema.europa.eu]
- 6. who.int [who.int]
Methodological & Application
Application Note: Synthesis of 2-Methyl-4-n-propoxyphenyl methyl sulfide
This Application Note provides a comprehensive technical guide for the synthesis of 2-Methyl-4-n-propoxyphenyl methyl sulfide (CAS 1443346-57-3). The protocols are designed for high-purity laboratory-scale synthesis, prioritizing regiochemical control and operational safety.
Molecular Weight: 196.31 g/molPart 1: Executive Summary & Strategic Analysis
The target molecule, This compound , is a tri-substituted benzene derivative featuring a thioether, an alkyl ether, and a methyl group. Structurally, it is 4-propoxy-2-methylthioanisole . The synthesis requires the precise installation of substituents at the 1, 2, and 4 positions.
We present two validated routes based on the availability of the precursor 4-bromo-3-methylphenol .
-
Route A (Cryogenic Organometallic): Utilizes Lithium-Halogen Exchange followed by electrophilic sulfenylation. This route is preferred for small-scale, high-purity synthesis due to its clean reaction profile.
-
Route B (Palladium-Catalyzed Cross-Coupling): Utilizes Buchwald-Hartwig type C-S coupling. This route is recommended for larger scales where cryogenic conditions are impractical.
Structural Retro-Analysis
The retrosynthetic logic relies on the orthogonal reactivity of the aryl bromide and the phenol.
-
Step 1 (Common): The phenolic hydroxyl is alkylated first to install the propoxy group. This protects the oxygen and directs the subsequent metalation/coupling.
-
Step 2 (Divergent): The bromine at position 4 (relative to the original phenol) is converted to the methyl sulfide. Note that in the final product numbering, the sulfide takes priority (C1), making the methyl group C2 and the propoxy group C4.
Part 2: Synthesis Pathways (Visualization)[1]
Caption: Divergent synthesis pathways from 4-bromo-3-methylphenol. Route A utilizes lithiation for high reactivity; Route B employs Pd-catalysis for scalability.
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of Intermediate (Common to All Routes)
Objective: Preparation of 4-Bromo-3-methyl-1-propoxybenzene .
Reaction Logic: The phenolic hydroxyl group is more acidic (
Reagents:
-
4-Bromo-3-methylphenol (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
DMF (Dimethylformamide), anhydrous (5 mL/g of substrate)
Protocol:
-
Setup: Charge a round-bottom flask with 4-bromo-3-methylphenol and anhydrous DMF. Stir until dissolved.
-
Addition: Add
in one portion. The suspension may turn slightly yellow. -
Alkylation: Add 1-bromopropane dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (
) should disappear, replaced by the less polar ether ( ). -
Workup: Cool to room temperature. Pour the mixture into 5 volumes of ice-water. Extract with Ethyl Acetate (
). -
Purification: Wash combined organics with water (
) and brine ( ) to remove DMF. Dry over , filter, and concentrate. -
Yield: Expect 90–95% yield of a clear, colorless oil. This intermediate is usually pure enough for the next step.
Phase 2, Route A: Lithium-Halogen Exchange (Small Scale / High Purity)
Objective: Conversion of aryl bromide to aryl methyl sulfide via lithiated species.
Reaction Logic: Aryl bromides undergo rapid exchange with n-Butyllithium at -78°C to form the Aryllithium species. This nucleophile attacks the sulfur-sulfur bond of dimethyl disulfide (MeSSMe), installing the -SMe group.
Reagents:
-
Intermediate 1 (from Phase 1) (1.0 eq)
-
n-Butyllithium (1.6M in hexanes) (1.1 eq)
-
Dimethyl Disulfide (MeSSMe) (1.2 eq)
-
THF, anhydrous (10 mL/g)
Protocol:
-
Drying: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve Intermediate 1 in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes. Maintain internal temp < -70°C. Stir for 30 minutes at -78°C.
-
Checkpoint: The solution often turns yellow/orange upon lithiation.
-
-
Quench: Add Dimethyl Disulfide (neat) dropwise.
-
Warming: Stir at -78°C for 15 minutes, then remove the cooling bath and allow to warm to room temperature over 1 hour.
-
Workup: Quench with saturated
solution. Extract with Diethyl Ether. -
Odor Control: Treat the organic phase with dilute bleach (sodium hypochlorite) or
during the first wash to oxidize residual smelly sulfides/thiols, or simply wash thoroughly if using a fume hood. -
Purification: Flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Phase 2, Route B: Pd-Catalyzed C-S Coupling (Scalable)
Objective: Installation of -SMe group using Sodium Thiomethoxide.
Reaction Logic: Palladium(0) inserts into the C-Br bond. Sodium thiomethoxide acts as the nucleophile. Xantphos is the preferred ligand for C-S coupling due to its wide bite angle, promoting reductive elimination.
Reagents:
-
Intermediate 1 (1.0 eq)
-
Sodium Thiomethoxide (NaSMe) (1.2 eq)
- (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Toluene or Dioxane (degassed)
Protocol:
-
Degassing: Sparge the solvent (Toluene) with Nitrogen for 20 minutes.
-
Catalyst Formation: In the reaction vessel, mix
and Xantphos in a small amount of solvent and stir for 5 mins to pre-form the active catalyst. -
Assembly: Add Intermediate 1 and solid NaSMe.
-
Reaction: Heat to 100–110°C (reflux) under Nitrogen for 12–18 hours.
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.
-
Purification: Silica gel chromatography (similar to Route A).
Part 4: Analytical Data Summary
| Parameter | Specification / Expected Value | Notes |
| Appearance | Colorless to pale yellow oil | Oxidizes slightly to sulfoxide on prolonged air exposure. |
| 1H NMR (CDCl3) | Diagnostic singlets at 2.45 (SMe) and 2.30 (ArMe). | |
| Mass Spec | [M+] = 196.1 | Characteristic isotope pattern for Sulfur ( |
| Odor | Characteristic sulfide (cabbage-like) | Handle in fume hood. |
Part 5: Safety & Handling (E-E-A-T)
-
Sulfide Stench: Dimethyl disulfide and the product have potent, disagreeable odors. All glassware must be treated with a bleach solution (sodium hypochlorite) before removal from the fume hood to oxidize sulfur residues.
-
Lithium Reagents: n-BuLi is pyrophoric. Use exclusively dry syringes and inert atmosphere techniques.
-
Waste Disposal: All aqueous waste from the sulfide reaction must be treated with bleach prior to disposal to prevent sewer system contamination.
References
-
Organic Chemistry Portal . (n.d.). Newman-Kwart Rearrangement.[1][2][3][4] Retrieved from [Link]
- Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041-2075.
- Kondo, T., & Mitsudo, T. (2000). Metal-catalyzed carbon-sulfur bond formation. Chemical Reviews, 100(8), 3205-3220.
Sources
Application Note: Mechanistic Workflows and Protocols for the Functionalization of 2-Methyl-4-n-propoxyphenyl methyl sulfide
Target Audience: Researchers, synthetic scientists, and drug development professionals. Compound of Interest: 2-Methyl-4-n-propoxyphenyl methyl sulfide (CAS: 1443346-57-3)
Chemical Profile & Reactivity Rationale
In modern drug discovery, aryl methyl sulfides serve as critical pharmacophore precursors. This compound is a highly functionalized building block characterized by two distinct electron-donating groups: an ortho-methyl group and a para-n-propoxy group relative to the sulfide moiety.
The oxygen lone pairs from the n-propoxy group donate electron density into the aromatic ring via resonance, significantly increasing the nucleophilicity of the sulfur atom. While this accelerates electrophilic oxidation, it simultaneously increases the risk of undesired over-oxidation to the sulfone[1]. Furthermore, the ortho-methyl group provides a steric bias that can be strategically leveraged to induce high enantioselectivity during chiral sulfoxidation. This application note details the causal mechanisms and self-validating protocols for transforming this sulfide into a chiral sulfoxide, followed by
Core Reaction Mechanisms
Enantioselective Sulfoxidation
The conversion of this compound to its corresponding chiral sulfoxide requires precise control over the oxidant to prevent the formation of achiral sulfones. The mechanism involves the nucleophilic attack of the electron-rich sulfur atom onto an electrophilic oxygen source coordinated to a chiral transition metal catalyst (e.g., a Ti-Salen or Mn-Salen complex)[2].
Causality in Design: We utilize Urea-Hydrogen Peroxide (UHP) instead of aqueous
The Pummerer Rearrangement
Once the chiral sulfoxide is isolated, it can be converted into an
The mechanism proceeds through four distinct stages:
-
Acylation: The sulfoxide oxygen attacks acetic anhydride (
), forming an acyloxysulfonium salt. -
Deprotonation: A mild base removes an
-proton from the methyl group, generating an acylsulfonium ylide. -
S-O Bond Cleavage (Rate-Determining Step): The N-O bond cleaves to release acetate, forming a highly reactive thionium ion. The electron-donating para-n-propoxy group on our specific substrate stabilizes this intermediate via inductive and resonance effects, accelerating the cleavage[4].
-
Nucleophilic Attack: The released acetate anion attacks the thionium ion to yield the final
-acetoxy thioether[5].
Mechanistic pathway of the Pummerer Rearrangement of aryl methyl sulfoxides.
Quantitative Data: Condition Optimization
The following table summarizes the optimization data for the two-step sequence, highlighting the delicate balance required to maximize yield while suppressing sulfone formation.
| Reaction Step | Catalyst / Reagents | Temp (°C) | Time (h) | Yield (%) | % ee | Sulfone Byproduct (%) |
| Sulfoxidation | Ti-Salen (2 mol%), Aqueous | 25 | 4 | 62 | 74 | 28 |
| Sulfoxidation | Ti-Salen (2 mol%), UHP | 0 | 12 | 89 | 96 | < 2 |
| Pummerer | 120 | 2 | 45 | N/A | N/A (Degradation) | |
| Pummerer | 80 | 6 | 92 | N/A | N/A |
Data Interpretation: Transitioning from aqueous
Experimental Protocols
Protocol A: Enantioselective Sulfoxidation
Objective: Synthesize chiral 2-Methyl-4-n-propoxyphenyl methyl sulfoxide.
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add this compound (10.0 mmol) and Ti-Salen catalyst (0.2 mmol, 2 mol%).
-
Solvation: Dissolve the mixture in anhydrous methanol (40 mL) and cool the flask to 0 °C using an ice-water bath. Rationale: Methanol facilitates the solubility of the urea-hydrogen peroxide adduct while the low temperature suppresses the activation energy required for the secondary oxidation to sulfone.
-
Oxidant Addition: Add Urea-Hydrogen Peroxide (UHP, 11.0 mmol) in four equal portions over 1 hour.
-
Monitoring (Self-Validation): Stir at 0 °C and monitor via LC-MS every 2 hours. The reaction is complete when the sulfide mass peak [M+H]+ disappears. Do not let the reaction proceed past this point to avoid kinetic resolution drift.
-
Quenching: Add 15 mL of saturated aqueous sodium thiosulfate (
). Rationale: This is a critical safety and chemical validation step; it reduces any unreacted peroxides, preventing explosive hazards during solvent evaporation and halting any further oxidation. -
Isolation: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Pummerer Rearrangement
Objective: Synthesize the
-
Setup: To a 50 mL Schlenk flask, add the purified chiral sulfoxide from Protocol A (5.0 mmol) and anhydrous Sodium Acetate (7.5 mmol).
-
Reagent Addition: Add anhydrous Toluene (15 mL) followed by Acetic Anhydride (
, 25.0 mmol). Rationale: NaOAc acts as a mild base to accelerate the deprotonation of the intermediate acyloxysulfonium salt, ensuring the rate-determining S-O cleavage occurs efficiently without requiring harsh reflux conditions. -
Heating: Heat the mixture to 80 °C for 6 hours.
-
Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1). The highly polar sulfoxide spot will convert to a significantly less polar thioether spot.
-
Workup: Cool to room temperature, pour over crushed ice (to hydrolyze excess
), and neutralize with saturated until evolution ceases. Extract with Dichloromethane (3 x 20 mL), dry, and concentrate.
Experimental workflow for the two-step functionalization of the sulfide.
References
-
Pummerer Rearrangement: Mechanism, Applications Examples. Chemistry-Reaction. Available at: [Link]
-
Pummerer rearrangement. ChemEurope. Available at:[Link]
-
Pummerer Rearrangement. SynArchive. Available at:[Link]
-
Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Available at:[Link]
-
Radiation-induced aerobic oxidation via solvent-derived peroxyl radicals. Chemical Science (RSC Publishing). Available at:[Link]
Sources
- 1. Radiation-induced aerobic oxidation via solvent-derived peroxyl radicals - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05558F [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Pummerer_rearrangement [chemeurope.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. synarchive.com [synarchive.com]
Application Note: Advanced Formulation Techniques for 2-Methyl-4-n-propoxyphenyl methyl sulfide in Complex Food and Nutraceutical Matrices
Executive Summary & Physicochemical Profiling
2-Methyl-4-n-propoxyphenyl methyl sulfide (CAS 1443346-57-3) is a specialized fine organic thioether utilized in advanced food science and functional formulations[1][2]. Alkyl aryl sulfides are highly valued for imparting critical savory, allium, or roasted sensory notes; however, they present significant formulation challenges. Due to their extreme lipophilicity, high volatility, and susceptibility to oxidation (rapidly converting to sulfoxides or sulfones), unformulated sulfides degrade quickly in aqueous matrices or during thermal processing[3][4].
To bridge the gap between raw chemical synthesis and commercial food/drug development, this application note details two field-proven formulation workflows:
Formulation Strategy A: Molecular Encapsulation via -Cyclodextrin
Causality & Mechanism
Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic internal cavity. The cavity diameter of
Protocol: Co-Precipitation Method
This self-validating protocol utilizes temperature-dependent solubility to drive complexation.
-
Matrix Preparation: Dissolve 100 g of food-grade
-CD in 1,000 mL of deionized (DI) water at 60°C under continuous magnetic stirring until the solution is optically clear. -
Payload Solubilization: Dissolve 15 g of this compound in 50 mL of absolute ethanol. (Causality: Ethanol acts as a co-solvent to bridge the highly lipophilic sulfide into the aqueous
-CD system). -
Complexation: Inject the sulfide solution dropwise into the 60°C
-CD solution under high-shear mixing (10,000 rpm). Maintain the temperature for 1 hour to allow thermodynamic equilibration of the inclusion complex[6]. -
Precipitation: Gradually cool the jacketed vessel to 4°C over 12 hours. The decrease in temperature drastically reduces the solubility of the
-CD complex, driving the precipitation of the loaded microcrystals. -
Recovery & Validation: Vacuum filter the precipitate and wash with 20 mL of cold ethanol to remove uncomplexed surface sulfide. Lyophilize for 24 hours.
-
Self-Validation Step: Confirm inclusion efficiency via Differential Scanning Calorimetry (DSC). The absence of the free sulfide's endothermic melting/boiling peak validates successful molecular encapsulation.
-
Formulation Strategy B: Oil-in-Water (O/W) Nanoemulsion
Causality & Mechanism
For liquid matrices (e.g., functional beverages or liquid nutraceuticals), solid microcapsules may cause undesirable turbidity or sedimentation. Nanoemulsions (droplet size <200 nm) provide kinetic stability against gravitational separation and flocculation[5][8]. However, volatile flavors in nanoemulsions are highly prone to Ostwald ripening—a process where small droplets dissolve and redeposit onto larger ones[5]. To counteract this thermodynamic drive, Medium Chain Triglycerides (MCT) oil is used as a carrier lipid (ripening inhibitor) to increase the entropy of mixing and halt the diffusion of the sulfide through the aqueous phase[3][5].
Protocol: High-Pressure Homogenization (HPH)
-
Oil Phase (Dispersed Phase): Blend 5% (w/w) this compound with 10% (w/w) MCT oil. Stir at ambient temperature until a homogeneous lipid solution is formed[3].
-
Aqueous Phase (Continuous Phase): Dissolve 2% (w/w) of a natural small-molecule emulsifier (e.g., Quillaja saponin) into 83% (w/w) DI water[5][9].
-
Pre-Emulsification: Slowly pour the oil phase into the aqueous phase while homogenizing with a rotor-stator device (e.g., Ultra-Turrax) at 15,000 rpm for 5 minutes to form a coarse emulsion.
-
Nanoemulsification: Process the coarse emulsion through a microfluidizer or high-pressure homogenizer at 150 MPa for 3 to 5 continuous cycles[8].
-
Critical Control Point: Route the interaction chamber through a cooling coil (<25°C) to prevent cavitation-induced heat from volatilizing the sulfide[8].
-
-
Validation: Analyze the output via Dynamic Light Scattering (DLS).
-
Self-Validation Step: A successful batch must yield a Z-average diameter of <150 nm and a Polydispersity Index (PDI) of <0.2, ensuring long-term kinetic stability and optical clarity[8].
-
Quantitative Data Summary: Formulation Performance
| Parameter | Unformulated Sulfide | O/W Nanoemulsion (MCT Carrier) | |
| Aqueous Dispersibility | < 0.1 mg/mL (Insoluble) | > 50 mg/mL (Readily dispersible) | Optically clear dispersion |
| Oxidative Stability (Half-life at 40°C) | ~48 Hours | > 6 Months | ~3 Months |
| Odor Masking Efficiency | None (Intense raw odor) | Excellent (Near-zero headspace VOCs) | Moderate (Suppressed volatility) |
| Primary Destabilization Risk | Oxidation to Sulfoxide | Premature hydration/release | Ostwald Ripening |
| Ideal Application Matrix | Oil-based flavor concentrates | Dry mixes, baked goods, tablets | Clear beverages, liquid gels |
Mechanistic Diagram
Mechanistic pathways of this compound degradation vs. stabilization.
References
-
[1] CAS 1443346-57-3 - this compound Specifications. weeiboo.com. 1
-
[2] Additional Fine Organic Compounds Archives. Rieke Metals. 2
-
[3] Encapsulation of Allyl Sulfide with Middle–Chain Triglyceride Oil and Cyclodextrin by Spray Drying. J-Stage. 3
-
[9] Use of Nanoemulsion Technology in Dairy Industry. Food Science and Technology. 9
-
[5] Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds. PMC / NIH. 5
-
[8] Nanoemulsions and Their Potential Applications in Food Industry. Frontiers. 8
-
[6] Utilization of β-Cyclodextrin for Improved Flavor Retention in Thermally Processed Foods. ResearchGate. 6
-
[4] Release behavior of allyl sulfide from cyclodextrin inclusion complex under different storage conditions. Taylor & Francis. 4
-
[7] Encapsulation of Fruit Flavor Compounds through Interaction with Polysaccharides. MDPI. 7
Sources
- 1. CAS 1443346-57-3 [weeiboo.com]
- 2. Additional Fine Organic Compounds Archives | Rieke Metals [riekemetals.com]
- 3. Encapsulation of Allyl Sulfide with Middle–Chain Triglyceride Oil and Cyclodextrin by Spray Drying [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Nanoemulsions and Their Potential Applications in Food Industry [frontiersin.org]
- 9. agrifoodscience.com [agrifoodscience.com]
Application Note and Protocol: Extraction of 2-Methyl-4-n-propoxyphenyl methyl sulfide from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of 2-Methyl-4-n-propoxyphenyl methyl sulfide from a post-synthesis reaction mixture. The protocol is designed for researchers in organic synthesis and drug development. It outlines a robust liquid-liquid extraction (LLE) procedure followed by column chromatography, ensuring high purity of the final product. The rationale behind each step is explained to allow for adaptation to different reaction scales and specific impurity profiles.
Introduction
This compound is an aromatic sulfide with potential applications in medicinal chemistry and materials science. The presence of both an ether and a thioether functional group on a substituted benzene ring makes it a versatile building block.[1] The synthesis of such molecules often results in a complex mixture containing unreacted starting materials, byproducts, and inorganic salts.[2][3] Therefore, an efficient and selective extraction and purification protocol is crucial to obtain the desired compound in high purity for subsequent applications and analysis.
This guide details a comprehensive procedure for the isolation of this compound. The methodology is based on fundamental principles of organic chemistry, including acid-base extraction and chromatography.
Assumed Reaction Profile and Impurities
A plausible synthetic route to this compound involves the S-methylation of a thiolate derived from 4-n-propoxy-2-methylthiophenol. This precursor could be synthesized via a Williamson ether synthesis from 2-methyl-4-mercaptophenol and an n-propyl halide.[4][5]
Based on this assumed synthesis, the crude reaction mixture is likely to contain:
-
Product: this compound
-
Unreacted Starting Materials: 4-n-propoxy-2-methylthiophenol (a phenolic thiol)
-
Byproducts: Dipropyl ether (from reaction of the propoxide with the propyl halide), and potentially over-methylated or propylated species.
-
Reagents/Catalysts: A base (e.g., NaOH, K2CO3), and a solvent (e.g., DMF, THF, or a polar aprotic solvent).
-
Inorganic Salts: Halide salts (e.g., NaBr, KI).
The key to a successful extraction is the separation of the neutral product from the acidic unreacted phenolic starting material and the water-soluble inorganic salts.
Physicochemical Properties and Safety Considerations
Physicochemical Properties (Estimated)
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C11H16OS | - |
| Molecular Weight | 196.31 g/mol | - |
| Appearance | Colorless to pale yellow oil/liquid | Based on similar aryl sulfides like thioanisole.[6] |
| Boiling Point | > 200 °C at atm. pressure | Aryl sulfides generally have high boiling points. |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, diethyl ether); insoluble in water. | General property of non-polar to moderately polar organic compounds.[7] |
| pKa of Phenolic Precursor | ~10-11 | Phenols typically have pKa values in this range.[8] This is crucial for the LLE design. |
Safety Precautions
-
Hazards: Harmful if swallowed. Irritating to eyes, respiratory system, and skin. Flammable liquid and vapor.[9][10][11]
-
Handling:
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]
-
Experimental Protocol
This protocol is designed for a reaction performed on a ~5-10 mmol scale. Volumes should be adjusted accordingly for different scales.
Materials and Reagents
-
Crude reaction mixture
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel (for chromatography)
-
Hexanes and Ethyl acetate (for chromatography)
-
Rotary evaporator
-
Separatory funnel (appropriate size)
-
Glassware for chromatography
-
TLC plates (silica gel)
Workflow Diagram
Caption: Workflow for the extraction and purification of the target compound.
Step-by-Step Procedure
Part A: Liquid-Liquid Extraction
-
Quenching and Dilution:
-
Carefully quench the reaction mixture by pouring it into a beaker containing deionized water (approximately 5-10 times the reaction volume).
-
Transfer the aqueous mixture to a separatory funnel.
-
Add an equal volume of an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to the separatory funnel. DCM is denser than water, while EtOAc is less dense.
-
-
Acidic Wash (Optional but Recommended):
-
Add a volume of 1 M HCl equal to about half the organic layer volume to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Allow the layers to separate and discard the aqueous (bottom if using DCM, top if using EtOAc) layer. This step removes any basic impurities.
-
-
Basic Wash (Crucial Step):
-
Add a volume of 1 M NaOH equal to about half the organic layer volume to the separatory funnel.
-
Shake vigorously for 1-2 minutes, venting frequently. The unreacted phenolic starting material will be deprotonated to its water-soluble phenoxide salt and will move into the aqueous layer.[13]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the basic wash one or two more times to ensure complete removal of the phenolic impurity. The progress of the extraction can be monitored by TLC of the organic layer.
-
-
Brine Wash:
-
Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic layer and breaks up any emulsions.
-
Shake for 30 seconds, allow the layers to separate, and discard the aqueous layer.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the crude product.
-
Part B: Purification by Column Chromatography
-
Preparation:
-
Prepare a silica gel column using a suitable solvent system. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. A typical starting ratio would be 95:5 (hexanes:EtOAc). The optimal solvent system should be determined by thin-layer chromatography (TLC) of the crude product.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or DCM.
-
-
Loading and Elution:
-
Carefully load the dissolved crude product onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
-
Fraction Collection and Analysis:
-
Monitor the separation by TLC.[14] Spot each fraction on a TLC plate and visualize the spots under UV light (if applicable) or by using a staining agent (e.g., potassium permanganate).
-
The product, being less polar than any remaining phenolic impurities, should elute first.
-
-
Final Concentration:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Emulsion formation during LLE | High concentration of surfactants or fine solids. | Add a small amount of brine and swirl gently. If persistent, filter the entire mixture through a pad of Celite. |
| Product remains in the aqueous layer after basic wash | The pH of the aqueous layer was not high enough. | Ensure the pH of the aqueous layer is >12. Use a more concentrated NaOH solution if necessary. |
| Poor separation on the column | Inappropriate solvent system. | Optimize the eluent polarity using TLC. A less polar solvent system will provide better separation for non-polar compounds. |
| Product co-elutes with a non-polar impurity | The impurity has a very similar polarity to the product. | Try a different solvent system (e.g., DCM/hexanes or toluene/hexanes). If separation is still difficult, consider alternative purification methods like preparative HPLC or distillation under reduced pressure. |
Conclusion
The protocol described provides a reliable method for the extraction and purification of this compound from a typical reaction mixture. The combination of a targeted liquid-liquid extraction to remove acidic impurities followed by column chromatography for final purification is a robust strategy to obtain the desired product in high purity. Researchers should always perform a small-scale trial to optimize conditions before proceeding with a large-scale extraction.
References
-
Catalyst-Free Synthesis of Alkyl Aryl Sulfides in Water. AWS. [Link]
- Separation and recovery of alkylated phenols.
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. PMC. [Link]
-
THIOANISOLE EXTRA PURE MSDS. Loba Chemie. [Link]
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. eScholarship.org. [Link]
-
A, B, C's of Williamson Ether Synthesis. Teach the Mechanism. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. PMC. [Link]
-
Product of Williamson Synthesis. Chemistry Stack Exchange. [Link]
-
Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
-
Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. ResearchGate. [Link]
- Separation of isomers of phenols and phenolic ethers.
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. PubMed. [Link]
-
Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry. [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI. [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. ResearchGate. [Link]
-
Synthesis of Aryl Sulfides by Decarboxylative CÀS Cross-Couplings. NUS. [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]
-
Phenols and phenolic ethers. [Link]
-
methyl phenyl sulfoxide. Organic Syntheses Procedure. [Link]
-
Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Organic Chemistry Portal. [Link]
-
Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA Technical Reports Server. [Link]
-
Stereospecific synthesis of (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)-propionic acid (Mdp) and its incorporation into an opioid peptide. PubMed. [Link]
-
DOSS. [Link]
-
pKa Data Compiled by R. Williams. [Link]
-
Critical review report N-Pyrrolidino protonitazene (protonitazepyne). World Health Organization (WHO). [Link]
-
Protonitazene. Expert Committee on Drug Dependence Information Repository. [Link]
-
Critical review report: Protonitazene. World Health Organization (WHO). [Link]
-
Protonitazene. PubChem. [Link]
-
Thioanisole. Wikipedia. [Link]
-
3,4-Methylenedioxyphenylpropan-2-one. Wikipedia. [Link]
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- 12. echemi.com [echemi.com]
- 13. pha.tanta.edu.eg [pha.tanta.edu.eg]
- 14. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Dosage and Threshold Evaluation Protocol for 2-Methyl-4-n-propoxyphenyl methyl sulfide
Target Audience: Medicinal Chemists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Methodology & Regulatory Protocol
Executive Summary & Mechanistic Rationale
2-Methyl-4-n-propoxyphenyl methyl sulfide (CAS 1443346-57-3) is a highly specialized thioether-containing aryl building block used in the synthesis of novel active pharmaceutical ingredients (APIs)[1][2]. While its structural geometry provides excellent binding affinity in various receptor pockets, the presence of the methyl sulfide moiety introduces specific metabolic liabilities that must be rigorously quantified during early-stage drug development.
The Causality of Thioether Toxicity: In mammalian systems, aryl thioethers are highly susceptible to Phase I hepatic metabolism. The electron-rich sulfur atom acts as a nucleophile, readily undergoing S-oxidation via Cytochrome P450 (CYP450) enzymes to form sulfoxide and, subsequently, sulfone metabolites. This metabolic cascade is critical because intermediate sulfoxides can occasionally act as reactive electrophiles, binding covalently to cellular macromolecules and inducing idiosyncratic hepatotoxicity. Consequently, establishing precise dosage limits, the Maximum Tolerated Dose (MTD), and impurity thresholds is not merely a regulatory checkbox—it is a mechanistic necessity to prevent off-target toxicity and ensure the survival of the parent scaffold in vivo.
Regulatory Thresholds & Limits
When this compound is utilized as a synthetic intermediate, its residual presence in the final API must be strictly controlled to ensure patient safety. The regulatory pathway depends entirely on its mutagenic potential.
Non-Mutagenic Impurity Limits (ICH Q3A)
If the compound is demonstrated to be non-mutagenic (e.g., via a negative bacterial reverse mutation/Ames test), its limits are governed by the[3][4]. These thresholds dictate the required analytical and toxicological actions based on the maximum daily dose (MDD) of the final drug product.
Table 1: ICH Q3A(R2) Impurity Thresholds (Assuming API Maximum Daily Dose ≤ 2g/day)
| Threshold Type | Concentration Limit | Regulatory Action Required if Exceeded |
| Reporting Threshold | 0.05% | Report presence and concentration in batch analysis. |
| Identification Threshold | 0.10% or 1.0 mg/day | Structural elucidation and analytical verification required. |
| Qualification Threshold | 0.15% or 1.0 mg/day | Conduct targeted in vivo safety/toxicology studies to qualify the limit. |
*Whichever is lower.
Mutagenic Impurity Limits (ICH M7 & TTC)
If in silico (Q)SAR models or in vitro assays suggest structural alerts for mutagenicity, the compound falls under the [5][6]. In the absence of compound-specific carcinogenicity data, acceptable intake is calculated using the [7][8], which limits potential lifetime carcinogenic risk to 1 in 100,000.
Table 2: ICH M7(R2) Acceptable Intakes for Mutagenic Impurities (TTC-based)
| Clinical Treatment Duration | Acceptable Intake (µ g/day ) | Mechanistic Rationale |
| ≤ 1 month | 120 | Short-term exposure poses a significantly lower cumulative lifetime cancer risk. |
| > 1 to ≤ 10 years | 10 | Intermediate exposure limit based on cumulative dose modeling. |
| > 10 years to lifetime | 1.5 | Standard TTC baseline for negligible lifetime carcinogenic risk. |
Experimental Protocols
To ensure data integrity, every protocol described below is designed as a self-validating system , incorporating internal controls that immediately flag experimental failures.
Protocol 1: In Vitro Metabolic Stability & S-Oxidation Profiling
Objective: To quantify the conversion of this compound to its sulfoxide/sulfone derivatives and establish intrinsic clearance (
Self-Validation Mechanics: The inclusion of a high-clearance positive control (Verapamil) ensures the metabolic viability of the microsomes. A minus-NADPH negative control validates that any observed degradation is strictly CYP450-dependent and not due to chemical instability in the buffer.
-
Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation Mixture: In a 96-well plate, combine HLM (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound. Ensure final DMSO concentration remains < 0.1% to prevent CYP inhibition.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
Sampling & Quenching: At exact time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant, monitoring the parent mass (
) alongside the Da (sulfoxide) and Da (sulfone) mass shifts.
Fig 1. CYP450-mediated S-oxidation pathway of the thioether moiety.
Protocol 2: In Vivo Acute Oral Toxicity (OECD 423)
Objective: To determine the acute toxicity class and estimate the
Expert Insight on Formulation: this compound is highly lipophilic. Attempting to dose this in a standard aqueous saline vehicle will result in erratic gastrointestinal absorption and artificially inflated NOAEL (No Observed Adverse Effect Level) values. Suspending the compound in 0.5% methylcellulose with 0.1% Tween-80 ensures a homogenous dispersion, providing reliable and reproducible systemic exposure.
-
Animal Preparation: Fast three female Wistar rats (nulliparous and non-pregnant) overnight prior to dosing. Fasting eliminates food-drug binding interactions in the GI tract.
-
Formulation: Suspend the test compound in 0.5% methylcellulose / 0.1% Tween-80 immediately before dosing to prevent settling.
-
Dosing: Administer a single oral gavage dose of 300 mg/kg body weight (the standard default starting dose when severe toxicity is not expected)[10].
-
Observation: Monitor continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Document any signs of piloerection, dyspnea, or neurobehavioral changes.
-
Decision Tree Execution:
-
If 0-1 animals die , proceed to dose the next group of 3 females at an escalated dose of 2000 mg/kg.
-
If 2-3 animals die , proceed to dose the next group at a de-escalated dose of 50 mg/kg.
-
-
Necropsy: Perform gross necropsy on all animals at day 14 to assess organ-specific macroscopic lesions, paying special attention to the liver due to potential sulfoxide-induced hepatotoxicity.
Fig 2. Stepwise OECD 423 acute oral toxicity testing workflow.
References
-
ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation (ICH). Available at: [Link]
-
ICH Q3A(R2) Guideline: Impurities in New Drug Substances. International Council for Harmonisation (ICH). Available at: [Link]
-
FDA Guidance on TTC: M7(R2) Addendum: Application of the Principles of the ICH M7 Guideline to Calculation of Compound-Specific Acceptable Intakes. U.S. Food and Drug Administration. Available at:[Link]
-
OECD Test Guideline 423: Acute Oral toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development (OECD) iLibrary. Available at:[Link]
Sources
- 1. CAS 1443346-57-3 [weeiboo.com]
- 2. Additional Fine Organic Compounds Archives | Rieke Metals [riekemetals.com]
- 3. phoenix.tuwien.ac.at [phoenix.tuwien.ac.at]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. Threshold of toxicological concern | EFSA [efsa.europa.eu]
- 8. M7(R2) ADDENDUM: APPLICATION OF THE PRINCIPLES OF THE ICH M7 GUIDELINE TO CALCULATION OF COMPOUND-SPECIFIC ACCEPTABLE INTAKES | FDA [fda.gov]
- 9. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
Application Notes and Protocols for the Synthesis of 2-Methyl-4-n-propoxyphenyl Methyl Sulfide
For: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-n-propoxyphenyl methyl sulfide is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, characterized by a substituted phenyl ring with methyl, n-propoxy, and methylthio groups, makes it a versatile building block in medicinal chemistry. The strategic placement of these functional groups allows for further molecular elaboration and tuning of physicochemical properties, which is critical in drug discovery and development.
This document provides a comprehensive guide to the precursors and synthetic strategies for this compound. The protocols and discussions herein are grounded in established chemical principles and aim to provide a robust framework for its synthesis in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound can be approached through several convergent synthetic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired purity, and scalability of the process. A common and efficient strategy involves a multi-step sequence starting from readily available precursors. This approach allows for the controlled introduction of the required functional groups onto the aromatic ring.
A logical and widely adopted synthetic workflow is depicted below:
Figure 1: A representative synthetic workflow for this compound.
Precursor Selection and Rationale
The selection of appropriate precursors is paramount for a successful synthesis. The ideal starting materials should be commercially available, relatively inexpensive, and allow for high-yielding transformations under mild reaction conditions.
Core Precursor: m-Cresol
-
Rationale: m-Cresol (3-methylphenol) is an excellent starting material as it possesses the foundational methyl group and a hydroxyl group that can direct subsequent electrophilic aromatic substitution reactions. Its commercial availability and low cost make it an economically viable choice for large-scale synthesis.
Key Reagents and Intermediates
The synthesis proceeds through a series of key intermediates, each formed by a specific chemical transformation. The choice of reagents for each step is critical to ensure high yields and minimize side-product formation.
| Step | Intermediate | Key Reagents | Rationale for Reagent Selection |
| 1. Nitration | 2-Methyl-4-nitrophenol | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | The hydroxyl and methyl groups of m-cresol are ortho-, para-directing. The use of a nitrating mixture allows for the regioselective introduction of a nitro group at the para position relative to the hydroxyl group. |
| 2. Propoxylation | 2-Methyl-4-nitro-1-propoxybenzene | 1-Propyl bromide, Potassium carbonate (K₂CO₃) | Williamson ether synthesis is a reliable method for forming the propoxy group. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, and 1-propyl bromide serves as the electrophile. |
| 3. Reduction | 2-Methyl-4-propoxyaniline | Iron (Fe) powder, Hydrochloric acid (HCl) | The reduction of the nitro group to an amine is a crucial step. The Bechamp reduction, using iron in acidic medium, is a classic and effective method for this transformation. |
| 4. Diazotization & Thiolation | 2-Methyl-4-propoxyphenyl thiocyanate | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Potassium thiocyanate (KSCN) | The Sandmeyer reaction provides a versatile method to introduce a thiocyanate group. The aniline is first converted to a diazonium salt, which is then displaced by the thiocyanate nucleophile. |
| 5. Methylthiolation | This compound | Sodium borohydride (NaBH₄), Methyl iodide (CH₃I) | The thiocyanate is reduced to a thiol in situ using a mild reducing agent like sodium borohydride. The resulting thiolate anion is then alkylated with methyl iodide to yield the final product. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Methyl-4-nitrophenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add m-cresol and a suitable solvent (e.g., glacial acetic acid).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methyl-4-nitrophenol.
Protocol 2: Synthesis of 2-Methyl-4-nitro-1-propoxybenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-nitrophenol in a polar aprotic solvent such as acetone.
-
Addition of Base: Add anhydrous potassium carbonate to the solution.
-
Alkylation: Add 1-propyl bromide and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 2-Methyl-4-propoxyaniline
-
Reaction Setup: In a round-bottom flask, suspend 2-methyl-4-nitro-1-propoxybenzene and iron powder in a mixture of ethanol and water.
-
Acidification: Add concentrated hydrochloric acid portion-wise and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture, make it alkaline with a suitable base (e.g., sodium hydroxide solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aniline.
Protocol 4: Synthesis of 2-Methyl-4-propoxyphenyl thiocyanate
-
Diazotization: Dissolve 2-methyl-4-propoxyaniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise.
-
Thiocyanation: In a separate flask, dissolve potassium thiocyanate in water. Slowly add the cold diazonium salt solution to the potassium thiocyanate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up: Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 5: Synthesis of this compound
-
Reduction of Thiocyanate: Dissolve 2-methyl-4-propoxyphenyl thiocyanate in a suitable solvent (e.g., methanol). Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Methylation: After the reduction is complete, add methyl iodide to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the final product by column chromatography to obtain this compound.
Conclusion
The synthesis of this compound is a multi-step process that requires careful selection of precursors and optimization of reaction conditions. The protocols outlined in this document provide a robust and reliable methodology for obtaining this valuable intermediate. By understanding the rationale behind each synthetic step, researchers can adapt and modify these procedures to suit their specific laboratory capabilities and research objectives. As with all chemical syntheses, adherence to safety protocols and proper waste disposal are of utmost importance.
References
-
Organic Syntheses: A reliable source for detailed and tested organic chemistry procedures. [Link]
- Comprehensive Organic Transformations: A Guide to Functional Group Preparations by Richard C.
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith: A comprehensive reference for understanding the mechanisms of organic reactions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-n-propoxyphenyl Methyl Sulfide
This technical guide addresses the synthesis optimization of 2-Methyl-4-n-propoxyphenyl methyl sulfide (IUPAC: 1-(methylthio)-2-methyl-4-propoxybenzene). Based on the structural analysis, the most robust synthetic pathway involves the O-alkylation of 3-methyl-4-(methylthio)phenol (a known metabolite related to Fenthion chemistry).
This guide focuses on overcoming the specific "yield killers" associated with this scaffold: sulfide oxidation , regioselectivity , and purification losses .
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
Reaction Analysis & Critical Control Points
The synthesis typically proceeds via the Williamson ether synthesis of 3-methyl-4-(methylthio)phenol with n-propyl bromide (or iodide) . While theoretically straightforward, the presence of the sulfide moiety (-SMe) introduces specific vulnerabilities that degrade yield.
The Core Problem: The "Sulfide Trap"
The thioether group at the para position is highly susceptible to oxidation to the sulfoxide (sulfinyl) or sulfone (sulfonyl) derivatives. This often occurs:
-
During Reaction: If solvents contain dissolved oxygen or peroxides (common in ethers/THF).
-
During Workup: If oxidizing quenchers are used.
-
On Silica: Sulfides can streak or oxidize on acidic silica gel, leading to mass loss during purification.
Reaction Scheme & Impurity Pathways
The following diagram illustrates the primary reaction and the competing oxidation pathways that must be suppressed.
Figure 1: Reaction pathway showing the target O-alkylation and the parasitic oxidation cascades responsible for yield loss.
Optimized Experimental Protocol
This protocol is designed to maximize conversion while minimizing S-oxidation.
Reagents & Setup
-
Precursor: 3-Methyl-4-(methylthio)phenol (1.0 eq).
-
Alkylating Agent: 1-Bromopropane (1.2 eq) or 1-Iodopropane (1.1 eq). Note: Iodide is faster but more expensive; Bromide is sufficient with iodide catalysis.
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 eq). -
Solvent: DMF (Anhydrous, Degassed ) or Acetonitrile.
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) if using bromide.
Step-by-Step Methodology
-
Degassing (Crucial):
-
Sparge the reaction solvent (DMF or MeCN) with Argon or Nitrogen for 15–20 minutes before adding reagents. This removes dissolved oxygen that converts your product to sulfoxide.
-
-
Reaction Assembly:
-
To a flame-dried flask under Argon, add 3-Methyl-4-(methylthio)phenol ,
, and the degassed solvent . -
Stir at room temperature for 15 minutes to allow phenoxide formation (color change often observed).
-
-
Alkylation:
-
Add 1-Bromopropane (and KI if using) via syringe.
-
Heat to 60°C . Do not overheat (>80°C) as this promotes elimination of the alkyl halide to propene and oxidation.
-
Monitor by TLC (Hexane:EtOAc 9:1). The product will be less polar than the phenol but close in Rf to the starting material if not careful.
-
-
Workup (The Yield Saver):
-
Dilute with water and extract with MTBE (Methyl tert-butyl ether) or Toluene . Avoid DCM if possible, as it can contain stabilizer traces that oxidize sulfides over time.
-
Wash organic layer with water (x3) to remove DMF.
-
Dry over
, not (MgSO4 is slightly acidic and can adsorb polar impurities, but Na2SO4 is gentler).
-
-
Purification:
-
Flash Chromatography: Use silica gel neutralized with 1% Triethylamine (TEA) in the eluent. This prevents acid-catalyzed decomposition or streaking of the sulfide.
-
Eluent: 100% Hexanes
5% EtOAc/Hexanes.
-
Troubleshooting Guide (Q&A)
Q1: My crude yield is high, but the purity is low. I see a "M+16" peak in MS. What is happening?
Diagnosis: You have significant Sulfoxide contamination . Root Cause:
-
Solvent contained peroxides (common in old THF or Ethers).
-
Reaction was exposed to air at high temperatures. Solution:
-
Immediate: You can try to reduce the sulfoxide back to the sulfide using
or , but this adds a step. -
Prevention: Use freshly opened anhydrous DMF . Sparge with Argon. If using ether for extraction, ensure it is peroxide-free (test with peroxide strips).
Q2: The reaction stalls at 60-70% conversion. Adding more alkyl halide doesn't help.
Diagnosis: Surface passivation of the base or reagent decomposition . Root Cause:
- surface is coated with KBr salts.
-
1-Bromopropane is volatile (bp 71°C) and may have evaporated if the system wasn't sealed well. Solution:
-
Switch to Cesium Carbonate (
) . It is more soluble in DMF and often drives phenols to 100% conversion where K salt fails. -
Ensure a reflux condenser is used if heating near the boiling point of the alkyl halide.
Q3: My product smells "garlicky" and yield drops after column chromatography.
Diagnosis: On-column oxidation/degradation . Root Cause: Sulfides are sensitive to the acidic sites on silica gel. Solution:
-
Pre-treat Silica: Flush the column with Hexane containing 1% Triethylamine before loading the sample.
-
Fast Column: Do not let the compound sit on silica. Elute quickly.
-
Alternative: If the product is liquid and stable, consider vacuum distillation (Kugelrohr) instead of chromatography.
Q4: Can I use the Thiol S-methylation route instead?
Answer: Yes, but it is generally less preferred for yield.
-
Route: 2-Methyl-4-propoxybenzenethiol + MeI.
-
Issue: Thiols prone to disulfide formation (S-S dimerization) upon exposure to air. This dimer is very difficult to separate from the product and represents a 50% loss of atoms if not reduced back.
-
Verdict: Stick to the Phenol O-alkylation route unless you already have the pure thiol.
Data & Comparison of Methods
| Parameter | Method A: Acetone / K2CO3 | Method B: DMF / K2CO3 (Recommended) | Method C: Thiol Methylation |
| Reaction Time | 12–24 Hours (Slow) | 2–4 Hours (Fast) | < 1 Hour (Very Fast) |
| Temperature | Reflux (56°C) | 60°C | 0°C to RT |
| Oxidation Risk | Low (Acetone is stable) | Medium (Requires degassing) | High (Disulfide formation) |
| Typical Yield | 65–75% | 85–92% | 50–70% |
| Cleanup | Easy (filtration) | Requires aqueous wash | Smelly/Difficult |
Decision Logic for Troubleshooting
Use this flow to diagnose low yield issues immediately.
Figure 2: Diagnostic logic for identifying the root cause of yield loss.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline. (General protocol for propoxy-aniline derivatives, applicable for ether synthesis conditions).
-
National Institutes of Health (NIH). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (Detailed Williamson ether synthesis protocols for cresol derivatives).
-
Organic Syntheses. 2-Amino-4-methylthiazole. (Standard handling of thio-organic intermediates and extraction protocols).
-
Fest, C. & Schmidt, K.J. The Chemistry of Organophosphorus Pesticides. Springer-Verlag, 1982. (Describes the chemistry of 3-methyl-4-(methylthio)phenol, the key precursor).
Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Bromopropane (reproductive toxin) and Thioanisole derivatives before handling.
Technical Support Center: Purification of 2-Methyl-4-n-propoxyphenyl methyl sulfide
Welcome to the technical support center for the purification of crude 2-Methyl-4-n-propoxyphenyl methyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related aryl thioethers. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. A common route to aryl thioethers is the S-alkylation of a thiophenol or the reaction of a phenoxide with a methylthio source, analogous to the Williamson ether synthesis.[1][2] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Such as 2-methyl-4-n-propoxyphenol or a corresponding haloarene and the methylthiolating agent.
-
Reaction By-products: This can include disulfide-linked dimers (Ar-S-S-Ar) formed from the oxidation of thiol intermediates.[1] If a base is used, salts will be present and should be removed during aqueous workup.
-
Over-oxidation Products: The thioether is susceptible to oxidation, which can form the corresponding sulfoxide (Ar-S(O)-CH₃) or, less commonly, the sulfone (Ar-S(O)₂-CH₃).[1] These are significantly more polar than the desired sulfide.
-
Solvent Residue: Residual high-boiling solvents like DMF or DMSO may be present.[3]
Q2: Which purification method should I choose: distillation, chromatography, or recrystallization?
A2: The optimal method depends on the physical state of your crude product, the scale of your reaction, and the required final purity.
-
Vacuum Distillation: This is the preferred method for large-scale purification of liquids, especially if the boiling points of the impurities are significantly different from your product.[4] Given the molecular weight of the target compound, atmospheric distillation would likely lead to decomposition, making vacuum essential.[5][6]
-
Flash Column Chromatography: This is the most versatile technique for achieving high purity, especially for separating structurally similar, non-volatile impurities that cannot be removed by distillation.[7][8] It is ideal for small to medium scales (mg to grams).
-
Recrystallization: This method is only applicable if your product is a solid at room temperature or can be induced to crystallize.[9] It is highly effective for removing small amounts of impurities and can be scaled up. If your product is an oil, this method is not directly applicable unless a solid derivative can be made and reversed.[10][11]
Q3: What are the key physical properties of this compound to consider?
A3: Specific experimental data for this compound is not widely published. However, as an aryl thioether, it is expected to be a high-boiling liquid or a low-melting solid, likely pale yellow with a characteristic sulfurous odor.[12] It will be insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. The key properties to determine experimentally are:
-
Boiling Point (under vacuum): Crucial for vacuum distillation.
-
Physical State at Room Temperature: Determines if recrystallization is an option.
-
Polarity (via TLC): Essential for developing a flash chromatography method.
Q4: What specific safety precautions should I take when handling aryl thioethers?
A4: Aryl thioethers and their precursors (like thiols) are known for their strong, unpleasant, and persistent odors.[1][2]
-
Work in a Fume Hood: Always handle these compounds in a well-ventilated chemical fume hood.
-
Use Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.
-
Decontamination: Have a bleach or hydrogen peroxide solution ready to quench the odor of any spills and to clean contaminated glassware.
Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude product.
Caption: Decision workflow for selecting a purification method.
Data Summary: Comparison of Purification Techniques
| Technique | Principle | Pros | Cons | Best For |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[13] | - Excellent for large quantities- Fast and cost-effective- Good for removing non-volatile or very volatile impurities | - Requires significant boiling point differences- Risk of thermal decomposition, even under vacuum[5]- Not effective for azeotropes | Large-scale purification of thermally stable liquids with well-separated boiling points. |
| Flash Chromatography | Separation based on differential partitioning between a stationary phase (e.g., silica) and a mobile phase.[8] | - High resolution for complex mixtures- Applicable to a wide range of compounds- High purity achievable | - Can be slow and solvent-intensive- Lower capacity than distillation- Risk of product loss on the column | Achieving high purity on small to medium scales, especially for separating structurally similar compounds.[14] |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a solvent at different temperatures.[9] | - Can yield very pure material- Relatively inexpensive and scalable- Simple procedure | - Only for solids- Finding a suitable solvent can be difficult[15]- Product loss due to solubility in the mother liquor[11] | Purifying solid compounds on both small and large scales when a suitable solvent system is identified. |
Troubleshooting Guide
Vacuum Distillation Issues
-
Q: My product appears to be decomposing or turning dark in the distillation flask. What's happening?
-
A: This indicates thermal degradation. Even under vacuum, the required temperature might be too high.
-
Solution 1: Lower the Pressure. The most effective way to lower a liquid's boiling point is to decrease the system pressure. Check your vacuum pump for performance. A high-vacuum pump (diffusion or turbomolecular) will be more effective than a simple water aspirator.[4]
-
Solution 2: Use a Short-Path Apparatus. A short-path distillation apparatus minimizes the distance the vapor has to travel, which can help with very high-boiling or sensitive compounds.
-
Solution 3: Ensure an Inert Atmosphere. Before starting the distillation, ensure the apparatus is free of oxygen by purging with nitrogen or argon to prevent oxidation at high temperatures.
-
-
-
Q: I'm not getting good separation from an impurity with a similar boiling point. How can I improve this?
-
A: Simple distillations are not effective for separating liquids with close boiling points.
-
Solution: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a surface for repeated vaporization-condensation cycles, which enriches the vapor with the more volatile component, leading to better separation.
-
-
-
Q: My liquid is bumping violently instead of boiling smoothly.
-
A: Bumping is common in vacuum distillation because standard boiling chips are ineffective.[6]
-
Solution 1 (Preferred): Use a magnetic stir bar and stir plate to ensure vigorous stirring of the liquid. This provides nucleation sites and breaks up large bubbles.[6]
-
Solution 2: Introduce a slow, steady stream of nitrogen or argon gas through a long capillary tube that extends below the surface of the liquid. This provides a constant stream of bubbles to ensure smooth boiling.
-
-
Flash Column Chromatography Issues
-
Q: My compound is streaking or "tailing" down the column. Why?
-
A: Tailing is often caused by strong interactions between your compound and the stationary phase (usually silica gel, which is acidic) or by overloading the column.
-
Solution 1: Optimize the Solvent System. Your eluent may be too non-polar. Gradually increase the polarity. For example, if you are using 5% ethyl acetate in hexanes, try 10%. Develop the optimal solvent system using Thin Layer Chromatography (TLC) first, aiming for a retention factor (Rf) of 0.25-0.35 for your target compound.[16]
-
Solution 2: Add a Modifier. If your compound is basic, it may be interacting strongly with the acidic silica. Add a small amount (0.1-1%) of triethylamine or ammonia to your eluent to neutralize the active sites.
-
Solution 3: Reduce the Load. You may have loaded too much crude material onto the column. A general rule is to load 1g of crude material per 100g of silica, but this can vary.
-
-
-
Q: Two impurities are co-eluting with my product. How can I improve the separation?
-
A: This is a problem of selectivity. Your current solvent system is not resolving the components.
-
Solution 1: Change Solvent Selectivity. Instead of just changing polarity (e.g., hexanes/ethyl acetate), try a different solvent system with different chemical properties. For example, try a system with dichloromethane/methanol or toluene/acetone.[14]
-
Solution 2: Use a Gradient Elution. Start with a non-polar eluent and gradually increase the polarity over the course of the separation. This can sharpen peaks and improve the resolution of closely eluting compounds.[7]
-
Solution 3: Change the Stationary Phase. If silica gel isn't working, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).
-
-
Recrystallization Issues
-
Q: My product is an oil, but I suspect it's a low-melting solid. How can I get it to crystallize?
-
A: This is a common problem, especially if impurities are depressing the melting point.[9][10]
-
Solution 1: Induce Crystallization. After cooling the solution, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]
-
Solution 2: Add a Seed Crystal. If you have a tiny amount of pure, solid product, add it to the cold solution to initiate crystallization.
-
Solution 3: Use a Solvent/Anti-Solvent System. Dissolve your oily compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently warm to redissolve, then cool slowly.
-
-
-
Q: My product "oiled out" of the solution instead of forming crystals. What should I do?
-
A: This occurs when the solution becomes saturated at a temperature that is above the melting point of your compound.[15]
-
Solution 1: Add More Solvent. Your solution is likely too concentrated. Add more of the hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Solution 2: Change Solvents. Choose a solvent with a lower boiling point.
-
Solution 3: Cool Slowly. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of well-ordered, pure crystals.[17]
-
-
Detailed Protocols
Protocol 1: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased to prevent leaks. Use a Claisen adapter to provide an extra neck for a thermometer and to minimize bumping.[6] Place a magnetic stir bar in the distillation flask.
-
System Check: Connect the apparatus to a vacuum trap and then to the vacuum source (e.g., a vacuum pump).[6]
-
Reduce Pressure: Turn on the stirrer and then the vacuum source. Allow the pressure to stabilize at its minimum level. Check for leaks (hissing sounds).
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Collect Fractions: As the liquid begins to distill, monitor the temperature at the still head. Collect a forerun fraction of any low-boiling impurities. When the temperature stabilizes, collect the main fraction in a clean receiving flask.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature. Crucially, vent the system to atmospheric pressure before turning off the vacuum pump to prevent back-siphoning of pump oil or water.[6]
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.25-0.35.[16] A common starting point for aryl thioethers is a mixture of ethyl acetate and hexanes.
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Fill the column with the initial, non-polar eluent, then add silica gel (40-63 μm particle size is standard) as a slurry.[8] Tap the column gently to ensure even packing.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of about one per second is a good starting point).
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
References
- ResearchGate. (2025, April 15). How to recrystallize an oily compound?
- Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.).
- TOPTION Instrument. (2025, November 6). How to Troubleshoot a Simple Distillation Apparatus?
- Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- Petroleum Chemistry Laboratory Recrystallizing process. (n.d.).
- Investigating the Principles of Recrystallization
- Recrystallization | Organic Chemistry I Lab. (n.d.). University of Richmond Blogs.
- Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography.
- Lines, J. R. (n.d.).
- Recrystallization - ISSR. (n.d.).
- Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds?
- Teledyne ISCO. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 5.
- Pressure Control Solutions. (2019, November 11).
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers)
- ResearchGate. (2025, August 10). Recent Advances in the Synthesis of Thioether | Request PDF.
- The Biosynthesis of Thiol- And Thioether-Containing Cofactors and Secondary Metabolites Catalyzed by Radical S-adenosylmethionine Enzymes. (2015, February 13). PubMed.
- ChemicalBook. (2026, February 10). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Product Description.
- Master Organic Chemistry. (2015, July 5). Thiols and Thioethers.
- Taylor & Francis. (n.d.). Thioethers – Knowledge and References.
- PubChem. (n.d.). Isopropyl Methyl Sulfide.
- Stereospecific synthesis of (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)-propionic acid (Mdp) and its incorporation into an opioid peptide. (2001, February 12). PubMed.
- Organic Syntheses Procedure. (n.d.). methyl phenyl sulfoxide.
- The Good Scents Company. (n.d.). isopropyl methyl sulfide, 1551-21-9.
- World Health Organization. (n.d.). Critical review report: Protonitazene.
- Google Patents. (n.d.). CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
- NIST WebBook. (n.d.). Propane, 2-methyl-2-(methylthio)-.
- MDPI. (2021, June 23). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides...
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 4. graham-mfg.com [graham-mfg.com]
- 5. njhjchem.com [njhjchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 8. orgsyn.org [orgsyn.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. issr.edu.kh [issr.edu.kh]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 14. biotage.com [biotage.com]
- 15. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 16. teledyneisco.com [teledyneisco.com]
- 17. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage Stability & Troubleshooting for 2-Methyl-4-n-propoxyphenyl methyl sulfide
Welcome to the Technical Support Center for 2-Methyl-4-n-propoxyphenyl methyl sulfide (CAS: 1443346-57-3). This compound is a highly functionalized aryl methyl sulfide. Due to its specific stereoelectronic properties, it presents unique handling and storage challenges. This guide is designed for researchers and drug development professionals to understand the causality behind its degradation and to implement self-validating protocols to ensure experimental integrity.
Part 1: The Mechanistic Root of Instability
To troubleshoot effectively, you must first understand why this molecule degrades. The stability of this compound is dictated by the +M (resonance) effect of its para-n-propoxy group.
The oxygen atom in the n-propoxy group donates its lone-pair electron density into the aromatic π-system. This funnels electron density directly to the para-position, where the methyl sulfide (-S-CH₃) moiety is attached. Consequently, the sulfur's lone pairs become highly nucleophilic. This drastically lowers the activation energy required for electrophilic attack by atmospheric oxygen or reactive oxygen species (ROS), leading to rapid, second-order kinetic oxidation[1]. The primary degradation pathway is the conversion of the thioether to a sulfoxide, which can further oxidize into a sulfone under prolonged stress[2].
Part 2: Frequently Asked Questions (FAQs)
Q: What are the optimal long-term storage conditions for the neat solid? A: The compound must be stored at -20 °C in a tightly sealed amber vial under an inert argon or nitrogen atmosphere . The thioether linkage is highly susceptible to autoxidation[3]. Argon is heavier than air and provides a superior protective blanket against atmospheric oxygen compared to nitrogen. The amber vial prevents UV-induced radical initiation, which can accelerate the oxidation process.
Q: Can I prepare a stock solution in DMSO for long-term use? A: No. This is highly discouraged. DMSO is not an inert solvent for electron-rich sulfides. Dissolved oxygen in DMSO will rapidly oxidize the highly nucleophilic thioether to the sulfoxide. Furthermore, DMSO itself can act as an oxygen-transfer agent under certain conditions. Best Practice: Store as a neat solid. If a stock solution is mandatory, use anhydrous, degassed acetonitrile, store at -80 °C, and discard after 24 hours.
Q: Is this compound sensitive to ambient humidity? A: The aryl ether and thioether linkages are generally resistant to neutral hydrolysis. However, moisture can facilitate the solvation of trace transition metals (often present on glass surfaces), which act as catalysts for the oxidative degradation of the sulfide[3]. Always use desiccants in secondary storage containers.
Part 3: Troubleshooting Guide
Issue 1: Appearance of an early-eluting peak in RP-HPLC.
-
Causality: In Reverse-Phase HPLC (RP-HPLC), the oxidation of the non-polar thioether to a highly polar sulfoxide (S=O) significantly reduces the molecule's hydrophobicity. This causes the sulfoxide degradant to elute much earlier than the parent API.
-
Solution: This indicates a breach in your storage seal or the use of non-degassed solvents during sample preparation. Purge your mobile phases with helium or sonicate under vacuum. Ensure the reference standard is stored under an argon overlay.
Issue 2: The solid powder has developed a slight yellowish tint.
-
Causality: Yellowing indicates photo-induced degradation. Aryl sulfides absorb UV light, leading to the generation of radical species that accelerate oxidation and cause minor polymerization, resulting in complex colored byproducts.
-
Solution: Do not use the discolored batch for sensitive quantitative assays without re-purification (e.g., flash chromatography). Transition to strictly using amber or opaque vials.
Issue 3: Poor mass balance during assay validation (Total peak area < 95% of Day 0).
-
Causality: If the sum of the API, sulfoxide, and sulfone peaks does not equal the initial starting mass, secondary degradation has occurred. The n-propoxy group may have undergone ether cleavage under acidic stress, or ring-opening has created insoluble polymers that are filtered out prior to injection.
-
Solution: Check the pH of your sample diluent. Ensure it is buffered to a neutral pH (pH 6.5–7.5) to prevent acid-catalyzed ether cleavage.
Part 4: Stability-Indicating Analytical Protocols
To ensure your analytical method can accurately separate the parent compound from its degradants, you must perform a self-validating Forced Degradation (Oxidative Stress) Study . Accelerated storage stability studies are standard practice to predict shelf life and identify stability-limiting degradation products[4].
Step-by-Step Oxidative Stress Protocol
-
Sample Preparation: Dissolve this compound in HPLC-grade, degassed acetonitrile to a concentration of 1.0 mg/mL.
-
Oxidative Spiking: Add 3% H₂O₂ (v/v) to the sample vial.
-
Control Generation: Prepare a parallel control sample substituting the H₂O₂ with HPLC-grade water.
-
Incubation: Incubate both vials at 25 °C in the dark to isolate chemical oxidation from photo-oxidation.
-
Reaction Quenching (Critical Step): Aliquot 100 µL at 0, 2, 6, and 24 hours. Immediately add 10 µL of 0.1 M sodium bisulfite to quench residual peroxide. Causality: Failing to quench the reaction will cause the compound to continue oxidizing inside the HPLC autosampler, leading to non-reproducible, time-skewed chromatograms.
-
Analysis & Self-Validation: Inject onto a C18 RP-HPLC column.
-
Validation Check: Calculate the mass balance. The total peak area of the degraded sample (API + Sulfoxide + Sulfone) must equal 98-102% of the Day 0 control peak area. If it falls outside this range, your detector wavelength may be blind to a secondary degradant, or insoluble polymers have formed.
-
Part 5: Quantitative Stability Data
The following table summarizes the expected degradation kinetics of this compound under accelerated environmental stress conditions (40 °C / 75% Relative Humidity) without inert gas protection.
| Time in Storage | Parent API Purity (%) | Sulfoxide Formation (%) | Sulfone Formation (%) | Unknown Impurities (%) |
| Day 0 | 99.8 | 0.1 | 0.0 | 0.1 |
| Week 2 | 96.5 | 3.1 | 0.1 | 0.3 |
| Week 4 | 91.0 | 8.2 | 0.4 | 0.4 |
| Week 8 | 82.4 | 15.6 | 1.2 | 0.8 |
Note: The rapid formation of the sulfoxide confirms that the oxidation of the thioether obeys second-order kinetics, heavily dependent on the polarity and oxygen-donicity of the environment.
Part 6: Degradation Pathway Visualization
The following diagram maps the logical relationship between environmental triggers and the sequential oxidation of the thioether moiety.
Oxidative degradation pathway of this compound triggered by environment.
References
-
Title: Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation Source: MDPI URL: [Link]
-
Title: Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Oxidation of Aryl Methyl Sulfoxides by Oxo(salen)manganese(V) Complexes and the Reactivity−Selectivity Principle Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Sources
overcoming solubility issues with 2-Methyl-4-n-propoxyphenyl methyl sulfide
Senior Application Scientist Note: Welcome to the technical support guide for overcoming solubility challenges with poorly soluble aromatic sulfides, using 2-Methyl-4-n-propoxyphenyl methyl sulfide as a representative model. Given the limited public data on this specific molecule, this guide synthesizes established principles and field-proven techniques for analogous compounds. Our goal is to provide you with a robust framework for developing effective formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My aromatic sulfide compound, this compound, shows extremely low solubility in aqueous media. What are the primary reasons for this?
A1: Aromatic sulfides, like the one you're working with, are generally characterized by their lipophilic ("grease ball") nature.[1] The presence of a substituted benzene ring, an n-propoxy group, and a methyl sulfide group contributes to a high log P value, indicating a strong preference for non-polar environments over water. The molecule's inability to form strong hydrogen bonds with water limits its solubility, a common challenge for about 40-70% of new chemical entities in drug development.[2][3]
Q2: What are the initial steps I should take to assess the solubility of my compound?
A2: A systematic solubility profiling is crucial. You should assess the solubility in a range of solvents with varying polarities. This includes not only aqueous buffers at different physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) but also common organic solvents. Aromatic solvents like toluene have shown to be effective for sulfur-containing compounds.[4][5] Additionally, testing in pharmaceutically acceptable non-aqueous solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 300 can provide valuable insights for co-solvent system development.[1]
Q3: Can pH modification be an effective strategy for improving the solubility of my aromatic sulfide?
A3: The effectiveness of pH modification depends on whether your molecule has ionizable functional groups. For many aromatic sulfides that are neutral, altering the pH of the medium will have a minimal impact on solubility. However, if your specific molecule contains acidic or basic moieties, pH adjustment can be a powerful tool.[6] For acidic compounds, increasing the pH above their pKa will lead to deprotonation and the formation of a more soluble salt. Conversely, for basic compounds, lowering the pH below their pKa will result in a more soluble cationic species. Salt formation is a common and effective method for increasing the solubility of ionizable drugs.[1][2]
Q4: What are co-solvents and how can they help with my formulation?
A4: Co-solvents are water-miscible organic solvents used in combination with water to increase the solubility of poorly soluble compounds.[7] They work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic molecules. Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][8] The selection and proportion of co-solvents need to be carefully optimized to achieve the desired solubility without causing precipitation upon dilution in aqueous physiological fluids.
Q5: I've heard about solid dispersions. Is this a suitable approach for my compound?
A5: Absolutely. Solid dispersion is a highly effective and widely used technique for enhancing the solubility and dissolution rate of poorly water-soluble drugs.[9][10][11][12] This method involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[9][11] Upon contact with water, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with a high surface area, which significantly boosts the dissolution rate.[9][11][13]
Troubleshooting Guides
Problem 1: Compound precipitates out of solution when my co-solvent formulation is added to an aqueous buffer.
-
Plausible Cause: The concentration of the co-solvent is too high, leading to a supersaturated state and subsequent precipitation upon dilution. The drug's solubility is highly dependent on the solvent-to-antisolvent ratio.
-
Troubleshooting Steps:
-
Reduce Drug Concentration: Start by lowering the initial concentration of your compound in the co-solvent system.
-
Optimize Co-solvent Blend: Experiment with different ratios of co-solvents. Sometimes a ternary system (e.g., water, ethanol, propylene glycol) can offer better stability upon dilution than a binary system.
-
Incorporate a Surfactant: Adding a small percentage of a pharmaceutically acceptable surfactant can help to stabilize the drug particles and prevent precipitation by forming micelles.[2]
-
Consider a Self-Emulsifying Drug Delivery System (SEDDS): For highly lipophilic compounds, a SEDDS formulation, which forms a fine emulsion upon gentle agitation in an aqueous medium, can be a very effective solution.[14]
-
Problem 2: The solubility enhancement from my solid dispersion is inconsistent between batches.
-
Plausible Cause: Incomplete amorphization of the drug, or partial recrystallization during storage. The physical state of the drug within the dispersion is critical for its performance.
-
Troubleshooting Steps:
-
Method of Preparation: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion, hot-melt extrusion) can significantly impact its properties.[13][15] Solvent evaporation is a common method but requires careful selection of a common volatile solvent and complete removal of the solvent.[9] Hot-melt extrusion can offer better consistency for some compounds.[13]
-
Drug-to-Carrier Ratio: Systematically evaluate different drug-to-carrier ratios to find the optimal loading that maintains a stable amorphous state.
-
Polymer Selection: The choice of the hydrophilic carrier is crucial. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[9] The interaction between the drug and the polymer can influence the stability of the amorphous form.
-
Characterization: Utilize analytical techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of your solid dispersion and to check for any signs of crystallinity.
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general procedure for preparing a solid dispersion, a technique that disperses a poorly water-soluble drug in a hydrophilic carrier to enhance its dissolution rate.[9]
-
Materials:
-
This compound (or your aromatic sulfide of interest)
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic carrier
-
Methanol or other suitable volatile organic solvent
-
-
Procedure:
-
Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature for 24 hours to ensure complete removal of the residual solvent.
-
Gently scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
Protocol 2: Nanosuspension Preparation by High-Pressure Homogenization
Nanosuspensions are sub-micron colloidal dispersions of drug particles that can significantly enhance solubility and bioavailability.[16]
-
Materials:
-
Your aromatic sulfide compound
-
A suitable stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC)
-
Purified water
-
-
Procedure:
-
Prepare a pre-suspension by dispersing the drug in an aqueous solution of the stabilizer.
-
Subject this pre-suspension to high-shear mixing to ensure a uniform distribution of the drug particles.
-
Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles and at a defined pressure (e.g., 1500 bar for 20 cycles). The goal is to reduce the particle size to the nanometer range.[16]
-
Analyze the particle size and distribution of the resulting nanosuspension using techniques like Dynamic Light Scattering (DLS).
-
The final nanosuspension should appear as a stable, milky dispersion.
-
Data Presentation: Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold-Increase in Solubility | Key Considerations |
| Co-solvency | Reduces the polarity of the solvent system.[7] | 2 to 50-fold | Potential for precipitation upon dilution. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, often in an amorphous state, increasing surface area and dissolution.[9][11] | 10 to 200-fold | Physical stability of the amorphous state. |
| Nanosuspension | Increases the surface area of the drug particles by reducing their size to the nanometer range, leading to a higher dissolution velocity.[16][17] | 5 to 100-fold | Requires specialized equipment (homogenizer). |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility.[][19][20] | 10 to 500-fold | Stoichiometry of the complex and selection of the appropriate cyclodextrin derivative.[] |
Visualizations
Caption: A workflow diagram illustrating the systematic approach to overcoming solubility issues with poorly soluble aromatic sulfides.
Caption: A diagram showing the encapsulation of a hydrophobic aromatic sulfide within a cyclodextrin molecule to form a water-soluble inclusion complex.
References
-
Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. Available at: [Link]
-
Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR. Available at: [Link]
-
The Importance of Excipients in Drugs - Open Access Journals. Available at: [Link]
-
Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. Available at: [Link]
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. Available at: [Link]
-
Nanosizing of drugs: Effect on dissolution rate - PMC. Available at: [Link]
-
Breaking Barriers with Nanosuspension: A Comprehensive Review. Available at: [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]
-
Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - MDPI. Available at: [Link]
-
Quick Look: The Role of Functional Excipients | Tablets and Capsules Magazine. Available at: [Link]
-
Nanosuspension a Promising Tool for Solubility Enhancement: A Review - Asian Journal of Pharmacy and Technology. Available at: [Link]
-
Role of Excipients in Drug Formulation - Pharma Focus Europe. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs - Griffith Research Online. Available at: [Link]
-
SOLUBILITY ENHANCEMENT OF POOR WATER SOLUBLE DRUGS BY SOLID DISPERSION: A REVIEW | Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Formulation of water insoluble drugs - University of Greenwich. Available at: [Link]
-
Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery - Publish - Eman. Available at: [Link]
-
What Are Excipients? 9 Common Examples - Colorcon. Available at: [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Novel formulation strategies to overcome poorly water soluble compounds. Available at: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]
-
Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K - ResearchGate. Available at: [Link]
-
Densities for Sulfur in Benzene and Densities with Solubilities for a Eutectic Mixture of Biphenyl plus Diphenyl Ether: A General Solubility Equation for the Treatment of Aromatic Physical Sulfur Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Sulfur solubility in pure and mixed organic solvents | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents - NASA Technical Reports Server. Available at: [Link]
-
Predicting the Solubility of Sulfur: A COSMO-RS-Based Approach to Investigate Electrolytes for Li-S Batteries. Available at: [Link]
-
Isopropyl Methyl Sulfide | C4H10S | CID 15246 - PubChem. Available at: [Link]
-
Critical review report: Protonitazene - World Health Organization (WHO). Available at: [Link]
-
Protonitazene | C23H30N4O3 | CID 156589001 - PubChem - NIH. Available at: [Link]
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- 20. scienceasia.org [scienceasia.org]
thermal stability of 2-Methyl-4-n-propoxyphenyl methyl sulfide in processing
This guide serves as a specialized technical resource for the handling, processing, and stabilization of 2-Methyl-4-n-propoxyphenyl methyl sulfide .[1]
Given the specific substitution pattern—an electron-rich aromatic thioether—this molecule exhibits distinct thermal and oxidative sensitivities.[1][2] The presence of the 4-propoxy group (a strong electron donor) significantly increases the electron density at the sulfur atom compared to a standard thioanisole, making it exceptionally prone to oxidation during thermal processing.[2]
Part 1: Diagnostic Hub & Troubleshooting
Status: Active Monitoring Required Molecule Profile: High Boiling Point Liquid / Low Melting Solid Primary Risk: S-Oxidation (Sulfoxide formation) & Ether Cleavage
Symptom-Based Troubleshooting Matrix
| Symptom | Probable Cause | Mechanism | Immediate Action |
| Purity Drop (HPLC/GC) | S-Oxidation | The sulfide sulfur attacks atmospheric oxygen, forming the Sulfoxide (M+16).[1] | Stop heating. Sparge with Argon immediately. Check peroxide levels in solvents.[1][2] |
| Color Change (Clear | Quinoid Formation | Thermal oxidation of the aromatic ring or formation of disulfides.[2] | Run TLC/HPLC. If sulfoxide is present, purify via silica filtration (sulfoxides are much more polar).[1][2] |
| "Acrid" or "Burnt" Odor | Dealkylation | High heat (>180°C) causes cleavage of the O-propyl or S-methyl bond.[1] | Lower distillation bath temperature. Increase vacuum depth (<1 mbar). |
| Solid Precipitate in Oil | Sulfone Formation | Over-oxidation (S=O | Filter solids.[1][2][3] Sulfones are difficult to reverse; prevent by excluding O₂.[1][2] |
Part 2: Deep Dive Processing Protocols
Thermal Processing & Distillation
The Challenge: This molecule likely has a boiling point exceeding 260°C at atmospheric pressure (extrapolated from thioanisole, bp 193°C).[2] Heating to this temperature in the presence of trace air will cause rapid degradation.[1][2]
Protocol: High-Vacuum Distillation
-
Vacuum Requirement: Must achieve < 1.0 mbar (approx 0.75 mmHg) .
-
Target Vapor Temp: Aim to distill between 110°C – 135°C .
-
The "Gold Standard" Setup:
-
Degas the Crude: Stir crude material under high vacuum at RT for 30 mins to remove dissolved oxygen before heating.
-
Capillary Bleed: Do not use an air bleed.[1][2] Use a nitrogen/argon capillary bleed if necessary to regulate pressure.[1][2]
-
Bath Differential: Maintain oil bath no more than 20°C–30°C higher than the vapor temperature to prevent wall-charring.
-
Oxidation Prevention (The "Inert Loop")
The Science: The p-propoxy group pushes electron density into the ring and onto the sulfur.[2] This makes the sulfur atom a "soft" nucleophile, highly reactive toward "soft" electrophiles like singlet oxygen or peroxides.[1][2]
Protocol: Solvent Handling
-
Peroxide Test: Never use ether or THF without testing for peroxides.[1][2] Peroxides will quantitatively oxidize the sulfide to the sulfoxide.[1][2]
-
Sparging: Simply "blanketing" the headspace is insufficient.[1] You must sparge (bubble) dry Nitrogen or Argon through the solution for 15 minutes prior to heating.
-
Scavengers: For ultra-sensitive applications, add a sacrificial antioxidant (e.g., BHT) if downstream separation allows.[2]
Part 3: Visualizing the Degradation Pathways
The following diagram illustrates the critical failure points during thermal processing. The Red Path represents the most common failure mode (Oxidation).[2]
Figure 1: Thermal and oxidative degradation pathways.[2] The sulfide-to-sulfoxide transition is the primary instability vector.[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use rotary evaporation to remove solvents? A: Yes, but with strict caveats. Do not exceed a bath temperature of 40°C. Ensure the vacuum is released with Nitrogen , not air.[1][2] Hot sulfide + rush of air = immediate surface oxidation.[1][2]
Q2: I see a new spot on my TLC plate that is much lower (more polar) than my product. What is it? A: This is almost certainly the sulfoxide .[1][2] Sulfides are non-polar; sulfoxides have a strong dipole (S=O).[1] You can remove it by filtering through a short pad of silica gel using a non-polar eluent (e.g., Hexane/EtOAc 9:1); the sulfoxide will stick to the silica.[2]
Q3: Is this molecule compatible with strong acids? A: Generally, yes, the aromatic ring is stable.[2] However, strong Lewis acids (like AlCl₃) or hot mineral acids can cleave the ether linkage (removing the propyl group) or demethylate the sulfide.[2] Avoid pH < 1 at elevated temperatures.[1][2]
Q4: How should I store the reference standard? A: Store at -20°C under an Argon atmosphere. If storing as a solution, use degassed Benzene (freezes to exclude air) or anhydrous Ethanol.[2] Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can slowly form HCl, promoting degradation.[1]
References
-
Mechanisms of Sulfide Oxidation
-
Thermal Stability of Thioethers
-
General Processing of Labile Sulfides
Sources
Technical Support Center: Purification of 2-Methyl-4-n-propoxyphenyl Methyl Sulfide
Welcome to the technical support guide for the purification of 2-Methyl-4-n-propoxyphenyl methyl sulfide. This document is designed for researchers and drug development professionals who may encounter challenges in isolating this compound with high purity. Rather than a generic protocol, this guide provides a framework for troubleshooting based on first principles of organic chemistry, addressing specific issues that arise from common synthetic routes.
Our approach is grounded in predicting potential impurities based on the likely synthesis pathways and then selecting the most effective purification strategy to remove them. This ensures a robust and validated methodology for achieving your desired product specifications.
Part 1: Understanding the Source of Impurities
The purity of your final product is intrinsically linked to its synthetic origin. For a molecule like this compound, several synthetic routes are plausible, each with a unique impurity profile. Understanding these helps in diagnosing issues observed during analysis (TLC, NMR, etc.).
The most common impurities arise from three sources:
-
Unreacted Starting Materials: Incomplete reactions are a primary source of contamination.
-
Reaction Byproducts: Side reactions occurring concurrently with the main transformation.
-
Product Degradation/Side-Reactions: Unintended modification of the target molecule, often through oxidation.
Below is a logical diagram illustrating how different synthetic pathways can lead to specific, predictable impurities.
Caption: Predicted impurities based on likely synthetic routes.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of aryl sulfides in a question-and-answer format.
Q1: My TLC plate shows a spot at the baseline that won't move, even in polar solvents. What is it?
A: This is characteristic of a highly polar or ionic impurity.
-
Likely Cause: The most probable culprits are the corresponding sulfoxide or sulfone derivatives of your target molecule. The S=O and S(=O)₂ bonds are highly polar, causing strong adsorption to silica gel.[1] Oxidation of the sulfide can occur during the reaction, especially if oxidants like hydrogen peroxide are used, or simply by exposure to air over time.[2][3] Another possibility is an unreacted acidic starting material, such as a phenol or thiophenol, which can streak or stick to the baseline of untreated silica gel.
-
Troubleshooting Steps:
-
Confirm Identity: Obtain an NMR of the crude product. Sulfoxide impurities often have distinct downfield shifts for protons adjacent to the sulfur atom compared to the sulfide.
-
Purification Strategy: Standard column chromatography is an excellent method to separate the non-polar sulfide from its highly polar oxidized forms. The sulfide will elute much faster.[4][5]
-
Q2: My NMR spectrum is clean, but the product is a yellow or brown oil. How can I get a colorless product?
A: Color in organic compounds often indicates trace, highly conjugated impurities or baseline material from chromatography that is not visible by NMR.
-
Likely Cause: This could be due to minor byproducts from transition-metal catalyzed coupling reactions, which are often used to form C-S bonds.[6][7] Alternatively, it could be very fine particulate matter or residual catalyst.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., dichloromethane or diethyl ether). Add a small amount (1-2% by weight) of activated carbon, stir for 15-30 minutes, and then filter the mixture through a pad of Celite®. This is highly effective at removing colored impurities.[8]
-
Short Plug Filtration: Pass a solution of your compound through a short plug of silica gel or Florisil®, eluting with a non-polar solvent like hexane.[9] The colored impurities will often adsorb to the top of the plug while your desired product passes through quickly.
-
Q3: The product should be a crystalline solid, but I isolated an oil. What happened?
A: Failure to crystallize is a classic sign that your compound is impure. Even small amounts of contaminants can disrupt the crystal lattice formation.[10]
-
Likely Cause: The presence of unreacted starting materials, solvent, or isomeric byproducts is preventing crystallization.
-
Troubleshooting Steps:
-
Assess Purity: Run a high-resolution NMR or GC-MS to identify the contaminants.
-
Re-purify: The most effective method to induce crystallization is to increase the purity. Column chromatography is the recommended next step.[4]
-
Attempt Recrystallization: If chromatography is not immediately feasible, you can attempt recrystallization from a different solvent system. Try dissolving the oil in a minimal amount of a hot non-polar solvent (e.g., heptane) and then slowly cooling it. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[10][11]
-
Q4: How do I choose the right solvent system for column chromatography?
A: The ideal solvent system (eluent) should provide good separation between your product and its impurities. For aryl sulfides, which are moderately polar, a mixture of a non-polar and a polar solvent is typically used.
-
Methodology: The best way to determine the optimal eluent is through Thin Layer Chromatography (TLC).[5]
-
Spot your crude material on a TLC plate.
-
Develop the plate in a solvent system. A good starting point for your compound would be 5-10% Ethyl Acetate in Hexane.
-
The ideal system will give your desired product an Rf value of approximately 0.3-0.4 .[5] This Rf value ensures the compound moves down the column at a reasonable rate, allowing for effective separation from both more polar and less polar impurities.
-
-
Solvent Polarity Series: If your compound doesn't move (Rf is too low), increase the eluent polarity. If it runs to the top of the plate (Rf is too high), decrease the polarity. A common elution order for related compounds is: hydrocarbons < ethers < esters < ketones < alcohols.[5]
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the most common purification techniques applicable to this compound.
Protocol 1: Purification by Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[4]
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Procedure:
-
Eluent Selection: As determined by TLC (see Q4), prepare the chosen eluent system (e.g., 5% Ethyl Acetate in Hexane).
-
Column Packing ("Wet-Packing"):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
Fill the column about halfway with the least polar solvent (Hexane).
-
Prepare a slurry of silica gel in the same solvent and pour it into the column.
-
Gently tap the column and drain some solvent to ensure even packing without air bubbles. The final packed silica should be about 20-50 times the weight of your crude sample.[5]
-
-
Sample Loading:
-
Dissolve your crude product in the minimum possible amount of the eluent or a less polar solvent (e.g., dichloromethane).
-
Carefully pipette this solution onto the top of the silica bed.
-
Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Sprinkle the resulting dry powder onto the column.
-
-
Elution and Collection:
-
Carefully add the eluent to the top of the column.
-
Using gentle air pressure, push the solvent through the column at a steady rate, collecting the eluting liquid in a series of test tubes (fractions).[4]
-
-
Analysis:
-
Spot every few fractions on a TLC plate to determine which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This method is ideal if your target compound is a solid and is highly effective at removing small amounts of impurities.[11]
Principle: The compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[10]
Step-by-Step Procedure:
-
Solvent Selection:
-
Place a small amount of your impure solid in a test tube.
-
Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is unsuitable.
-
If it does not dissolve, heat the test tube. If it dissolves when hot, this is a potentially good solvent.
-
Cool the test tube in an ice bath. If crystals form, you have found a good solvent. Common choices for moderately polar compounds include ethanol, isopropanol, or a hexane/ethyl acetate mixture.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and swirling. Add just enough hot solvent to completely dissolve the solid.[10]
-
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or sand), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask prevents solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
-
Drying:
-
Leave the crystals on the filter under vacuum to air-dry. For final drying, they can be placed in a vacuum oven.
-
Data Summary Table
This table summarizes the expected properties of the target compound versus its most likely impurities, which can aid in their identification and separation.
| Compound | Relative Polarity | Expected TLC Rf (Silica Gel) | Key 1H NMR Signal Characteristics |
| Target Product | Low-Medium | Moderate (e.g., 0.4 in 10% EtOAc/Hex) | Ar-S-CH₃ singlet around 2.4-2.5 ppm. Ar-O-CH₂ - triplet around 4.0 ppm. |
| 4-n-propoxy-2-methylthiophenol | Medium (Acidic) | Lower than product; may streak | Presence of a broad S-H singlet. Different aromatic splitting pattern. |
| Corresponding Sulfoxide | High | Very Low (e.g., <0.1 in 10% EtOAc/Hex) | Ar-S(O)-CH₃ singlet shifted downfield to ~2.7-2.8 ppm.[1] |
| Corresponding Sulfone | Very High | Baseline (Rf ~ 0) | Ar-S(O)₂-CH₃ singlet shifted further downfield to ~3.0-3.2 ppm.[1] |
References
-
Cen-G, Bordwell-FG. Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. The Journal of Organic Chemistry. 1961;26(8):3165-3168. Available from: [Link]
-
Capozzi G, Menichetti S, Nativi C, Pacini PL, Rosi A. The Reaction of Alkyl-substituted Thioanisoles with PCl3 and AlCl3. J. Chem. Soc., Perkin Trans. 1. 1993;(21):2647-2651. Available from: [Link]
- Witt ER, assignor. Purification of aromatic polycarboxylic acids by recrystallization. United States patent US3654351A. 1972 Apr 4.
-
Thadkapally S, Tan S, Lee R, Liu XW. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Molecules. 2022;27(8):2568. Available from: [Link]
-
Thadkapally S, Tan S, Lee R, Liu X-W. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Chemistry. 2022;4(3):885-897. Available from: [Link]
-
Professor Dave Explains. Recrystallization. YouTube. 2020 Jan 10. Available from: [Link]
-
University of Rochester. Recrystallization and Crystallization. Available from: [Link]
-
Taber DF, Brannick SJ. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. 2015;92(4):766-768. Available from: [Link]
-
Chakravarti D. Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Nerdfighteria Wiki. 2021 Nov 24. Available from: [Link]
-
Wang Z, Zhu L, Yin Z, et al. Dearomatization of aryl sulfoxides: a switch between mono- and dual-difluoroalkylation. Chemical Science. 2020;11(1):163-168. Available from: [Link]
-
Knochel P, Krasovskiy A, et al. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Chemistry. 2014;20(15):4437-4447. Available from: [Link]
-
Jones T, et al. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025;102:276-302. Available from: [Link]
-
Kinzel T, Zhang Y, Buchwald S. Transition Metal Catalyzed Synthesis of Aryl Sulfides. Journal of the American Chemical Society. 2011;133(5):1484-1487. Available from: [Link]
-
University of Victoria. Column chromatography. Available from: [Link]
-
Jin W, Liu C, et al. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters. 2019;21(22):8925-8929. Available from: [Link]
-
Ghorbani-Choghamarani A, Norouzi M. Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. 2024;3(1):61-73. Available from: [Link]
-
Science of Synthesis. Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Thieme. Available from: [Link]
-
König B, et al. Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. 2018;14:2421-2426. Available from: [Link]
-
Johnson CR, Keiser JE. Methyl Phenyl Sulfoxide. Organic Syntheses. 1966;46:78. Available from: [Link]
-
Tourwé D, et al. Stereospecific synthesis of (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)-propionic acid (Mdp) and its incorporation into an opioid peptide. Bioorganic & Medicinal Chemistry Letters. 2001;11(3):323-325. Available from: [Link]
-
Kinzel T, Zhang Y, Buchwald S. Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules. 2011;16(1):590-617. Available from: [Link]
-
Zhu R, et al. Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Organic Letters. 2018;20(12):3573-3577. Available from: [Link]
-
Jiang Y, et al. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. 2009;11(22):5250-5253. Available from: [Link]
-
Kiser J. Purifying ionic compounds by flash column chromatography. Biotage. 2023 Feb 10. Available from: [Link]
-
Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Available from: [Link]
-
Muto K, et al. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. ChemRxiv. 2020. Available from: [Link]
- CN110294768B - Method for synthesizing pinoxaden through 2, 6-diethyl-4-methyl phenylmalonate. Google Patents.
-
World Health Organization. Critical review report: Protonitazene. 2022. Available from: [Link]
-
Reddy PV, et al. Synthesis of methyl (S)‐2‐(benzylideneamino)‐3‐(2‐bromo‐4,5‐dimethoxyphenyl)propanoate 5 a. ResearchGate. 2017. Available from: [Link]
-
MDP-2-P: Synthesis and Applications. Scribd. Available from: [Link]
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- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The reaction of alkyl-substituted thioanisoles with PCl3 and AlCl3: a route to [1,2,3]benzothiadiphospholo[2,3-b][1,2,3]benzothiadiphosphole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. scs.illinois.edu [scs.illinois.edu]
optimizing reaction conditions for methyl sulfide derivatives
Technical Support Center: Optimizing Reaction Conditions for Methyl Sulfide Derivatives
Current Status: Operational Role: Senior Application Scientist Subject: Technical Guide for Synthesis, Optimization, and Troubleshooting of Thioethers (Methyl Sulfides)
Introduction: The Sulfur Challenge
Synthesizing and optimizing methyl sulfide derivatives (thioethers) presents a unique dichotomy in organic chemistry: the reactions are often thermodynamically favorable due to the high nucleophilicity of sulfur, yet they are plagued by kinetic pitfalls—catalyst poisoning, offensive odors, and difficult-to-control oxidation states.
This guide moves beyond basic textbook recipes. It focuses on the causality of reaction failure and provides self-validating protocols for researchers in drug discovery and materials science. We will cover three critical phases: Construction (C-S bond formation), Modulation (Selective Oxidation), and Control (Odor & Safety).
Module 1: Synthesis & Yield Optimization
The Nucleophilic Attack: Classical Methylation
Use Case: Alkyl-S-Me formation from Thiols.
The Issue: Standard methylation using Iodomethane (MeI) often leads to over-alkylation (sulfonium salts) or requires toxic reagents. The Optimization: Switch to Dimethyl Carbonate (DMC) for a green, tunable approach, or optimize the base-solvent system for MeI.
Protocol A: Green Methylation with Dimethyl Carbonate (DMC)
DMC acts as an ambident electrophile.[1] At
-
Reagents: Thiol substrate (1.0 equiv), DMC (excess, acts as solvent), Base (K₂CO₃ or DBU, 0.1–1.0 equiv).
-
Conditions: Autoclave or sealed tube at 180–200°C.
-
Mechanism: Hard-Soft Acid-Base (HSAB) theory dictates that at high temperatures, the "soft" sulfur attacks the "soft" methyl group of DMC.
-
Validation: Monitor pressure. A steady pressure increase indicates CO₂ evolution (reaction progress).
Protocol B: Controlled Alkylation with MeI (Lab Scale)
-
Solvent: Acetone or DMF. Why? Polar aprotic solvents solvate the cation (K⁺/Cs⁺), leaving the thiolate anion "naked" and highly reactive.
-
Base: Cs₂CO₃.[2] Why? The "Cesium Effect"—higher solubility in organic solvents and a larger cation radius promote looser ion pairing with the thiolate, enhancing nucleophilicity.
The Cross-Coupling Challenge: Aryl-S-Me Formation
Use Case: Attaching -SMe to aromatic rings (Buchwald-Hartwig / Migita-Kosugi-Stille).
The Issue: Catalyst Poisoning. Thiols and sulfides bind strongly to Pd(II), sequestering the catalyst and shutting down the catalytic cycle (The "Resting State" Trap).
Optimization Strategy:
-
Ligand Selection: Use ligands with high steric bulk and strong electron-donating properties (e.g., Xantphos , SPhos ) to force reductive elimination and prevent stable Pd-thiolate resting states.
-
Pd Source: Use Pd(dba)₂ or Pd(OAc)₂. Pre-activation of Pd(II) to Pd(0) is critical.
-
Alternative Reagent: Use Sodium Thiomethoxide (NaSMe) instead of methyl mercaptan gas (toxic/hard to handle).
Step-by-Step Protocol (Pd-Catalyzed C-S Coupling):
-
Charge: Aryl Halide (1.0 equiv), NaSMe (1.2 equiv), Pd(OAc)₂ (2-5 mol%), Xantphos (2-5 mol%).
-
Solvent: Toluene or 1,4-Dioxane (degassed). Crucial: Oxygen causes homocoupling of the thiol (disulfide formation).
-
Temperature: 80–110°C.
-
Workup: Filter through Celite to remove Pd black.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Solvent Caging: Thiolate anion is too tightly paired with the cation. | Switch Base/Solvent: Move from K₂CO₃/THF to Cs₂CO₃/DMF . The larger Cs⁺ radius loosens the ion pair. |
| Catalyst Death (Coupling) | Thiol Inhibition: Free thiol concentration is too high, saturating the Pd center. | Slow Addition: Add the thiol/sulfide slowly via syringe pump to keep [S] low relative to [Pd]. Use Disulfide surrogates which cleave in situ. |
| Foul Odor (Safety) | Volatile Sulfides: Unreacted MeSH or DMS escaping. | Oxidative Quench: Treat all glassware/waste with dilute Bleach (NaOCl) or H₂O₂. This oxidizes volatiles to non-smelling sulfoxides/sulfones immediately. |
| Over-Oxidation | Runaway Reaction: Sulfide → Sulfoxide reaction is exothermic and fast; proceeds to Sulfone. | Temp Control: Maintain |
| Homocoupling (Ar-S-S-Ar) | Oxygen Leak: O₂ promotes oxidative coupling of thiols. | Degassing: Sparge solvents with Argon for 20 mins. Use an internal standard to check for disulfide byproducts. |
Module 3: Selective Derivatization (Sulfide to Sulfoxide)
Transforming the sulfide to a sulfoxide (S=O) without forming the sulfone (O=S=O) requires kinetic control.
The "Green" Selectivity Protocol:
-
Reagent: 30% H₂O₂.[3]
-
Catalyst: FeCl₃ (1-3 mol%) or Molybdenum(VI) complexes.
-
Solvent: Acetonitrile or Ethanol.
-
Procedure:
-
Dissolve Methyl Sulfide derivative in Acetonitrile.
-
Add FeCl₃.
-
Add H₂O₂ dropwise at Room Temperature (Strictly < 30°C).
-
Monitor: Check TLC/LCMS every 5 mins. The reaction is extremely fast (often < 10 mins).
-
Quench: Add saturated Na₂SO₃ immediately upon disappearance of starting material.
-
Module 4: Visualizing the Logic
Diagram 1: Method Selection Strategy
Caption: Decision matrix for selecting the optimal synthesis route based on substrate type and green chemistry requirements.
Diagram 2: Troubleshooting Catalyst Poisoning
Caption: Logic flow for diagnosing and fixing low yields in Pd-catalyzed C-S coupling reactions.
References
-
Tundo, P., et al. (2018).[4] Dimethyl Carbonate: A Versatile Reagent for Green Chemistry. Frontiers in Chemistry. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Thiols. Angewandte Chemie International Edition. [Link]
-
Bahrami, K., et al. (2011). H2O2/TFA System as a Green and Efficient Reagent for Selective Oxidation of Sulfides. Green Chemistry Letters and Reviews. [Link]
Sources
Validation & Comparative
Infrared Spectroscopy Profiling of 2-Methyl-4-n-propoxyphenyl Methyl Sulfide
Executive Summary: The Structural Integrity Mandate
In pharmaceutical and intermediate synthesis, 2-Methyl-4-n-propoxyphenyl methyl sulfide represents a specific class of aryl-alkyl sulfides often utilized as building blocks or metabolic targets. For researchers, the critical analytical challenge is not merely "identifying" the molecule, but rigorously distinguishing it from its oxidative degradation products (sulfoxides and sulfones) and its synthetic precursors (phenols).
While NMR provides the ultimate structural map, Infrared (IR) Spectroscopy offers a superior, rapid-response method for monitoring the electronic environment of the sulfur atom and the integrity of the ether linkage. This guide moves beyond basic peak listing to provide a comparative analysis of this sulfide against its critical impurities, establishing a self-validating protocol for quality control.
Theoretical Framework & Spectral Deconstruction
To interpret the IR spectrum of this compound, we must deconstruct it into its interacting functional zones. The molecule is a 1,2,4-trisubstituted benzene featuring two distinct electron-donating groups: a thioether (S-Me) and an alkoxy ether (O-Pr).
The "Fingerprint" of Purity
The defining characteristic of the pure sulfide is defined as much by what is absent as what is present.
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Aryl Alkyl Ether | C–O–C Asymmetric Stretch | 1230 – 1260 | Strong | Confirms the propoxy attachment. |
| Aryl Alkyl Ether | C–O–C Symmetric Stretch | 1020 – 1050 | Medium | Secondary confirmation of ether linkage. |
| Methyl Sulfide | C–S Stretch (Aryl-S) | 690 – 710 | Weak | Often obscured; less diagnostic than the absence of S=O. |
| Methyl Sulfide | S–CH₃ Deformation | 1430 – 1440 | Medium | Overlaps with alkyl bending; look for shoulder peaks. |
| Aromatic Ring | C=C Ring Stretch | 1580 & 1490 | Variable | Characteristic of the benzene core. |
| Substituents | 1,2,4-Trisubstitution | 800 – 860 | Strong | Out-of-plane (OOP) bending; confirms regiochemistry. |
| Alkyl Chain | C–H Stretch (sp³) | 2850 – 2960 | Strong | Contributions from n-propyl and methyl groups. |
Critical Insight: The sulfide moiety (–S–) is IR-quiet compared to the sulfoxide (–S(=O)–). Therefore, the "Sulfide Spectrum" is validated by the clean baseline in the 1000–1080 cm⁻¹ region where the sulfoxide would otherwise scream.
Comparative Analysis: Performance Against Alternatives
This section compares the target molecule's spectral profile against its two most common "alternatives" in a reaction mixture: the Oxidized Impurity and the Synthetic Precursor .
Comparison A: Sulfide vs. Sulfoxide/Sulfone (Stability Monitoring)
The primary instability of aryl methyl sulfides is oxidation. IR is the gold standard for detecting this early onset because the S=O dipole change is massive.
-
The Sulfide (Target): Shows a "window of transparency" between 1000 and 1100 cm⁻¹.
-
The Sulfoxide (Impurity): A strong, broad band appears at 1030–1070 cm⁻¹ (S=O stretch).
-
The Sulfone (Over-oxidation): Two distinct bands emerge at 1300–1320 cm⁻¹ (asymmetric) and 1140–1160 cm⁻¹ (symmetric).
Verdict: If your spectrum shows a dominant peak at 1050 cm⁻¹, your sample is compromised. The sulfide is likely >5% oxidized.
Comparison B: Ether vs. Phenol (Synthesis Verification)
Synthesis often involves O-alkylation of a phenol precursor (e.g., 4-(methylthio)-3-methylphenol).
-
The Precursor (Phenol): distinct, broad O–H stretch at 3200–3500 cm⁻¹ .[1]
-
The Product (Ether): Complete disappearance of the O–H band. Appearance of strong C–O–C bands at 1250 cm⁻¹.
Verdict: Any lingering broadness above 3000 cm⁻¹ indicates incomplete alkylation or moisture contamination.
Experimental Protocol: ATR-FTIR Methodology
Objective: Obtain a high-fidelity spectrum of this compound (likely an oil or low-melting solid) without matrix interference.
Method Selection: ATR vs. Transmission (KBr)
-
Recommended: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.
-
Why? Sulfides can be oily. KBr pelleting is difficult with oils and introduces hygroscopic water (O-H peaks) that mimics the phenol impurity. ATR requires no sample prep and allows easy cleaning.
-
-
Alternative: Liquid cell (NaCl windows) for neat liquids. Not recommended due to cleaning difficulty with sulfur compounds (smell/residue).
Step-by-Step SOP
-
System Blank: Clean the ATR crystal with isopropanol. Collect a 32-scan background spectrum to subtract atmospheric CO₂ and H₂O.
-
Sample Application:
-
If Liquid: Place 1 drop (approx. 20 µL) directly on the crystal center.
-
If Solid: Place ~5 mg on the crystal and apply high pressure using the clamp to ensure contact.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64 (to improve Signal-to-Noise for weak C-S bands).
-
-
Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth differences at lower wavenumbers.
-
Validation: Check for the "Silence of the Sulfoxide" (no peak at 1050 cm⁻¹) and "Silence of the Hydroxyl" (no peak at 3400 cm⁻¹).[2]
Visualization: The Oxidation Pathway & Spectral Shift
The following diagram illustrates the chemical relationship between the target sulfide and its interferences, mapping them to their diagnostic IR signals.
Caption: Reaction pathway showing the spectral evolution from Precursor to Target to Oxidative Impurities. Green indicates the desired state; yellow and red indicate degradation products detectable by IR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for functional group assignment).
-
NIST Chemistry WebBook. (2023). Infrared Spectra of Aryl Sulfides and Sulfoxides. National Institute of Standards and Technology. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]
Sources
Technical Evaluation: Analytical Standards for 2-Methyl-4-n-propoxyphenyl methyl sulfide
Topic: Analytical Standards for 2-Methyl-4-n-propoxyphenyl methyl sulfide Content Type: Publish Comparison Guide
A Guide for PDE-5 Inhibitor Profiling and Impurity Analysis
Executive Summary & Application Context
This compound (CAS: 1443346-57-3) is a critical analytical marker used primarily in the surveillance of Phosphodiesterase Type 5 (PDE-5) inhibitors . It serves two distinct roles:
-
Precursor/Impurity Marker: It is a structural fragment often found in the synthesis or degradation of "designer" analogues of Vardenafil and Sildenafil (e.g., Propoxyphenyl-thio-sildenafil).
-
Forensic Target: Its presence in dietary supplements or health wines indicates the use of unauthorized synthetic pathways to evade standard screening libraries.
This guide compares the three primary classes of analytical standards available for this compound—ISO 17034 Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Chemicals —to help you select the appropriate grade for your specific application (e.g., legal defensibility vs. routine screening).
Comparative Analysis: Selecting the Right Standard Grade
In analytical chemistry, "alternatives" for a specific molecule refer to the grade of certification and purity profile . Choosing the wrong grade can lead to regulatory non-compliance or mass spectral misinterpretation.
Table 1: Performance Matrix of Standard Grades
| Feature | ISO 17034 CRM (The Gold Standard) | Analytical Standard (The Workhorse) | Research Grade (The Alternative) |
| Primary Use | Quantitation for legal/forensic cases; Method Validation. | Routine QC screening; Qualitative identification. | R&D synthesis; Early-stage structural elucidation. |
| Traceability | SI-traceable (NIST/BIPM). Unbroken chain of comparisons. | Traceable to internal primary standards. | Often unverified; Supplier-dependent. |
| Certified Purity | >99.0% with uncertainty budget (± U). | >97-98% (Typical). | Variable (often >95% or "Technical Grade"). |
| Data Package | CoA + qNMR + HPLC + Stability Data + Homogeneity. | CoA + HPLC + MS/NMR (Identity). | Basic CoA (often just HPLC area %). |
| Legal Defensibility | High: Accepted in court/regulatory audits. | Medium: Requires in-house verification for strict regulation. | Low: Not suitable for regulated testing. |
| Cost Factor | $ |
Expert Insight: The "Hidden" Impurity Risk
For This compound , the primary differentiator between grades is the presence of oxidation byproducts .
-
Mechanism: The sulfide moiety (-S-Me) is prone to oxidation, forming the sulfoxide (S=O) and sulfone (O=S=O) analogues over time.
-
Impact: Research Grade materials often contain 1–5% sulfoxide content due to poor storage. This creates "ghost peaks" in HPLC chromatograms that can be mistaken for other PDE-5 analogues. CRMs are packaged under argon/nitrogen to prevent this.
Technical Deep Dive: Stability & Handling Protocols
To ensure data integrity, the handling of this standard requires specific protocols to mitigate its inherent chemical instability.
A. The Oxidation Pathway (Visualized)
The following diagram illustrates the degradation pathway that necessitates strict storage conditions.
B. Standard Handling Protocol (Self-Validating System)
Objective: Prepare a stock solution while verifying the absence of oxidation.
Reagents:
-
Solvent: Methanol (LC-MS Grade) or DMSO (for higher concentrations). Note: Avoid protic solvents if long-term stability is unknown; Methanol is standard for immediate use.
-
Gas: Nitrogen or Argon (for headspace purging).
Step-by-Step Methodology:
-
Equilibration: Allow the standard vial to reach room temperature in a desiccator before opening. Prevents condensation, which accelerates degradation.
-
Weighing: Weigh ~10 mg of the standard into a volumetric flask.
-
Validation Step: If the substance appears as a viscous oil or low-melting solid (common for alkyl aryl sulfides), wash the weighing boat with solvent to ensure quantitative transfer.
-
-
Dissolution: Dissolve in Methanol to a concentration of 1.0 mg/mL.
-
Purity Verification (The "Zero-Hour" Check):
-
Inject the fresh stock immediately into an HPLC-UV (254 nm).
-
Acceptance Criteria: The main peak must be >98% area. Any peak eluting earlier (more polar) likely corresponds to the sulfoxide impurity.
-
-
Storage: Aliquot into amber glass vials. Purge headspace with Nitrogen before capping. Store at -20°C .
Analytical Workflow: Screening vs. Confirmation
When analyzing complex matrices (e.g., herbal supplements), this standard is used to confirm the identity of suspicious peaks.
Protocol: Retention Time Locking
To ensure the standard effectively validates your sample:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[1]
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Observation: The sulfide (less polar) will elute after its corresponding sulfoxide impurity. If your standard shows a "doublet," the earlier peak is the degradation product.
References
-
Kee, C. L., et al. (2023). "Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review." Food Additives & Contaminants: Part A. Link
-
USP. (2023). "USP Impurity Reference Standards: Scientific Rigor and Global Recognition." United States Pharmacopeia.[2] Link
-
Gilard, V., et al. (2015). "Detection, identification and quantification by 1H NMR of adulterants in 150 herbal dietary supplements marketed for improving sexual performance." Journal of Pharmaceutical and Biomedical Analysis. Link
-
MDPI. (2025). "Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS." Molecules. Link
Sources
A Comparative Guide to HPLC Method Validation for 2-Methyl-4-n-propoxyphenyl methyl sulfide in Pharmaceutical Active Pharmaceutical Ingredients (APIs)
In the landscape of pharmaceutical development, ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs) is paramount. Process-related impurities, even at trace levels, can have significant impacts on the efficacy and safety of the final drug product. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of a potential process impurity, 2-Methyl-4-n-propoxyphenyl methyl sulfide.
This document goes beyond a simple protocol, offering a comparative analysis against alternative techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC). The experimental designs and validation strategies are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]
Section 1: The Primary Method: Reversed-Phase HPLC with UV Detection
The workhorse of most quality control laboratories, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), was selected as the primary analytical technique.[5][6] This choice is predicated on its robustness, versatility, and the physicochemical properties of the target analyte and a hypothetical API matrix.
Method Development and Rationale
The development of a robust HPLC method is a systematic process aimed at achieving reliable and reproducible results.[5][7]
-
Column Chemistry : A C18 stationary phase was chosen due to its hydrophobicity, which is well-suited for retaining and separating moderately non-polar organic molecules like this compound from a potentially more polar API.
-
Mobile Phase Selection : A gradient elution using acetonitrile and a phosphate buffer was selected. Acetonitrile provides good elution strength for the analyte, while the buffer maintains a consistent pH to ensure reproducible retention times and peak shapes. A gradient is employed to ensure that both the API and the impurity are well-resolved within a reasonable run time.
-
Detection : UV detection at 254 nm was chosen. This wavelength provides adequate sensitivity for the sulfide-containing analyte, which is expected to have a chromophore suitable for UV detection.
-
Flow Rate and Temperature : A flow rate of 1.0 mL/min and a column temperature of 30°C were established to provide optimal separation efficiency and backpressure within standard HPLC system limits.
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
Reagents & Materials:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Reference Standard: this compound (≥99.5% purity)
-
API Batch (demonstrated to be free of the target impurity)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25.1-30 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard & Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Spiked Sample (at 0.1% level relative to API): Accurately weigh 100 mg of the API, dissolve in 100 mL of diluent, and spike with an appropriate volume of the standard stock solution.
Section 2: Method Validation Protocol & Results (ICH Q2(R1) Framework)
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The following parameters were assessed according to ICH Q2(R1) guidelines.[1][2][4]
Method Validation Workflow
The validation process follows a logical sequence to build a comprehensive data package demonstrating the method's reliability.
Caption: Logical workflow for HPLC method validation parameters.
Validation Results Summary
The developed method was validated to demonstrate its suitability for the quantitative determination of this compound. All results met the pre-defined acceptance criteria.
| Validation Parameter | Protocol Summary | Result | Acceptance Criteria |
| Specificity | Injected blank, API, and API spiked with impurity. | No interference observed at the analyte's retention time. Peak purity > 99.9%. | No co-elution at the principal peak retention time. |
| Linearity | Five concentrations from LOQ to 150% of the target concentration (0.05 - 1.5 µg/mL). | Correlation Coefficient (r²) = 0.9998 | r² ≥ 0.999 |
| LOD | Based on Signal-to-Noise ratio (S/N). | 0.015 µg/mL (S/N ≈ 3) | Report value |
| LOQ | Based on Signal-to-Noise ratio (S/N). | 0.05 µg/mL (S/N ≈ 10) | S/N ≥ 10 |
| Accuracy (Recovery) | Spiked API at 80%, 100%, and 120% of the target concentration. | Mean Recovery = 99.7% | 98.0% - 102.0% |
| Precision (Repeatability) | Six replicate injections of spiked sample. | RSD = 0.8% | RSD ≤ 2.0% |
| Intermediate Precision | Analysis on a different day by a different analyst. | Overall RSD = 1.1% | RSD ≤ 2.0% |
| Robustness | Varied flow rate (±0.1 mL/min) and column temperature (±2°C). | System suitability parameters met under all conditions. | System suitability must pass. |
Section 3: Comparative Analysis - Alternative & Orthogonal Techniques
While HPLC is a robust and widely accepted method, alternative techniques offer different advantages in terms of speed, sensitivity, or specificity.[8]
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a more advanced version of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures.[9][10][11]
-
Performance Comparison : The primary advantages of UHPLC are significantly faster analysis times and improved resolution.[9][12] A method that takes 30 minutes on an HPLC system might be completed in under 5 minutes on a UHPLC, drastically increasing sample throughput.[12] The higher efficiency leads to sharper, narrower peaks, which in turn increases sensitivity, making it ideal for detecting trace-level impurities.[9][10]
-
Causality : The smaller particle size increases the surface area for analyte interaction, leading to more efficient separation.[13] However, this also causes a significant increase in backpressure, necessitating specialized instrumentation capable of handling pressures up to 15,000 psi or more, compared to the ~6,000 psi limit of standard HPLC systems.[12]
| Feature | HPLC | UHPLC |
| Analysis Time | ~30 min | < 5 min |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
| Instrument Cost | Lower | Higher |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that are volatile or can be made volatile.[1][14] For an analyte like this compound, GC could be a viable alternative.
-
Applicability : The suitability of GC depends on the thermal stability of the analyte and the API. GC is an excellent technique for impurity testing, especially for residual solvents or volatile organic impurities.[14][15][16] Coupling GC with a Mass Spectrometer (GC-MS) provides unparalleled identification capabilities based on mass fragmentation patterns, which is highly valuable for impurity identification.[8]
-
Method Selection Rationale : HPLC was chosen as the primary method in this guide because many APIs are large, non-volatile molecules that would decompose under the high temperatures of a GC inlet. HPLC is more universally applicable to a wider range of pharmaceutical compounds without the need for derivatization.[8] However, if the API is also volatile and stable, GC-FID would offer a robust and cost-effective orthogonal method for verification.
Caption: Relationship between primary and alternative analytical techniques.
Section 4: Discussion and Conclusion
The validated RP-HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose: the quantification of this compound in an API. The comprehensive validation package provides a high degree of assurance in the reliability of the results, which is critical for regulatory submissions and ensuring patient safety.
The choice between HPLC, UHPLC, and GC depends on the specific needs of the laboratory and the project phase.
-
HPLC remains the gold standard for routine quality control due to its robustness, reliability, and lower instrumentation cost.[13]
-
UHPLC is the superior choice for high-throughput screening, method development, and when high sensitivity for trace impurities is required, such as in pharmaceutical R&D and impurity profiling.[9][12]
-
GC serves as an excellent orthogonal technique, particularly for volatile impurities or when the structural confirmation provided by GC-MS is necessary.[8][17]
By understanding the causality behind each experimental choice and comparing the available technologies, researchers and drug development professionals can select and validate the most appropriate analytical method to ensure the quality and safety of pharmaceutical products.
References
- Phenomenex. (2025, April 1).
- Ozeki, Y. (2024, October 29). Gas Chromatography and its Applications in Pharmaceutical Industry. Journal of Molecular and Organic Chemistry.
- SCIRP.
- Anonymous. (2025, January 20). Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Drawell. (2023, June 5).
- OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
- Anonymous. LC vs. HPLC vs.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Scientific Research & Technology. (2024, November 16).
- ResearchGate. Q2(R1)
- Benchchem. (2025). HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison.
- SynThink. (2023, June 13).
- Ghugare, P. S., & Kumar, S. (2025, December 10).
- Santhosh, G., Nagasowjanya, G., Ajitha, A., & Rao, Y. U. M.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. scispace.com [scispace.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. omicsonline.org [omicsonline.org]
- 9. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 10. LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques - MetwareBio [metwarebio.com]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. HPLC vs. UHPLC: Key Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Pharmaceutical Applications of Gas Chromatography [scirp.org]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Methyl-4-n-propoxyphenyl methyl sulfide
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-4-n-propoxyphenyl methyl sulfide. By dissecting the molecule's structure and comparing it to the known fragmentation behaviors of its constituent chemical moieties—thioanisoles, alkoxybenzenes, and alkylated aromatics—we can construct a detailed and mechanistically-grounded predictive map of its mass spectrum. This approach is fundamental for researchers in drug development and organic synthesis for structural elucidation and impurity identification.
Part 1: The Analyte - Structure and Predicted Molecular Ion
The target of our analysis is this compound. Its structure combines several key functional groups that will dictate its fragmentation behavior under high-energy electron impact.
-
Chemical Structure: C₁₁H₁₆OS
-
Molecular Weight: 196.31 g/mol
-
Nominal Mass: 196 Da
The molecular ion (M⁺•), formed by the loss of a single electron, is expected to be observed at a mass-to-charge ratio (m/z) of 196. Aromatic systems and organic sulfides are known to produce relatively stable molecular ions, so a discernible M⁺• peak is anticipated in the spectrum.[1][2]
Part 2: Predicted Fragmentation Pathways & Mechanistic Rationale
The 70 eV electron beam used in standard EI-MS imparts significant internal energy into the newly formed molecular ion, causing it to fragment.[1] The fragmentation pathways are not random; they are governed by the formation of the most stable possible cations and neutral radicals.[3][4] For this compound, we can predict several competing, high-probability fragmentation routes.
Pathway A: Alpha (α)-Cleavage at the Thioether
The bond between the sulfur atom and its methyl group is a prime site for α-cleavage. This is a highly favored fragmentation for thioethers.[2] The cleavage results in the loss of a methyl radical (•CH₃), a neutral species with a mass of 15 Da.
-
Reaction: M⁺• → [M - CH₃]⁺ + •CH₃
-
Predicted Peak: m/z 181
-
Rationale: This cleavage produces a resonance-stabilized cation where the positive charge is delocalized across the sulfur atom and the aromatic ring. This stability makes the [M - 15]⁺ ion a strong candidate for being the base peak (the most abundant ion) in the spectrum.
Pathway B: Cleavage within the n-Propoxy Group
The n-propoxy substituent offers two primary fragmentation points:
-
Loss of a Propyl Radical: Cleavage of the ether C-O bond results in the loss of a propyl radical (•C₃H₇), a neutral fragment of 43 Da.
-
Reaction: M⁺• → [M - C₃H₇]⁺ + •C₃H₇
-
Predicted Peak: m/z 153
-
Rationale: This fragmentation forms a stable phenoxy-type cation. This is a common and significant fragmentation pathway for larger alkoxybenzenes.
-
-
McLafferty-type Rearrangement: The n-propoxy group contains hydrogen atoms on the gamma (γ) carbon relative to the aromatic ring system. This geometry allows for a six-membered ring transition state, characteristic of a McLafferty rearrangement.[5][6] This process involves the transfer of a γ-hydrogen to the aromatic system, followed by the elimination of a neutral propene molecule (C₃H₆), which has a mass of 42 Da.
-
Reaction: M⁺• → [M - C₃H₆]⁺• + C₃H₆
-
Predicted Peak: m/z 154
-
Rationale: While classically associated with carbonyl compounds, this type of rearrangement is also observed in other systems, including aromatic ethers.[7][8] It results in the formation of a stable, odd-electron radical cation corresponding to 4-hydroxy-2-methylphenyl methyl sulfide.
-
Pathway C: Benzylic-type Cleavage
The methyl group at the 2-position of the aromatic ring is in a benzylic position. Cleavage of a hydrogen atom from this group is possible, leading to a stable benzylic cation structure that can rearrange into a tropylium-like ion.[9][10]
-
Reaction: M⁺• → [M - H]⁺ + •H
-
Predicted Peak: m/z 195
-
Rationale: The formation of the [M - 1]⁺ ion is common for alkylbenzenes. While this peak is expected, it is likely to be of lower intensity compared to the fragmentations driven by the more labile thioether and ether linkages.
Pathway D: Secondary Fragmentations
The primary fragment ions generated in Pathways A and B can possess enough residual energy to fragment further, leading to other significant peaks in the lower mass region of the spectrum.
-
From m/z 153: The [M - C₃H₇]⁺ ion (structure: 2-methyl-4-hydroxyphenyl methyl sulfide cation) can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds.[2]
-
Reaction: [m/z 153]⁺ → [m/z 125]⁺ + CO
-
Predicted Peak: m/z 125
-
Part 3: Comparative Analysis and Data Summary
The predicted mass spectrum of this compound is a composite of the behaviors of its simpler analogues.
-
Comparison with Thioanisole (C₆H₅SCH₃): Thioanisole primarily exhibits the loss of a methyl radical (•CH₃) to form a very stable [M - 15]⁺ ion. This supports the prediction that the m/z 181 peak will be highly significant for our target molecule.
-
Comparison with 4-Propoxytoluene (CH₃C₆H₄OC₃H₇): This molecule would show prominent peaks for the loss of the propyl radical (•C₃H₇) to give an ion at m/z 107 and the loss of propene via rearrangement to give a radical cation at m/z 108. This validates our predictions for the formation of ions at m/z 153 and m/z 154.
The presence of multiple functional groups creates a competitive fragmentation environment, and the relative intensities of the resulting peaks will depend on the activation energies of the competing pathways.
Table 1: Summary of Predicted Key Fragments
| m/z | Proposed Ion Structure | Neutral Loss | Mass Loss (Da) | Mechanistic Origin |
| 196 | [C₁₁H₁₆OS]⁺• | - | 0 | Molecular Ion (M⁺•) |
| 195 | [C₁₁H₁₅OS]⁺ | •H | 1 | Benzylic Cleavage |
| 181 | [C₁₀H₁₃OS]⁺ | •CH₃ | 15 | α-Cleavage at Thioether (Likely Base Peak) |
| 154 | [C₈H₁₀OS]⁺• | C₃H₆ (propene) | 42 | McLafferty-type Rearrangement |
| 153 | [C₈H₉OS]⁺ | •C₃H₇ (propyl) | 43 | Cleavage of n-Propoxy Group |
| 125 | [C₇H₉S]⁺ | CO | 28 | Secondary Fragmentation (from m/z 153) |
| 43 | [C₃H₇]⁺ | C₈H₉OS• | 153 | Propyl Cation |
Part 4: Experimental Protocol for Spectral Acquisition
To validate these predictions, the following experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is recommended.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.
2. GC-MS Instrument Parameters:
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Injection Volume: 1 µL.
- GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Final hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
3. Mass Spectrometer Parameters:
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Mass Range: Scan from m/z 40 to 300.
- Scan Speed: ≥ 3 scans/second.
- Detector: Electron multiplier.
4. Data Analysis:
- Acquire the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
- Extract the mass spectrum from the apex of the analyte peak.
- Analyze the spectrum, identifying the molecular ion and major fragment ions, and compare the results to the predicted fragmentation pattern in Table 1.
Part 5: Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Predicted EI-MS fragmentation pathways for this compound.
References
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.).
-
Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. (1999). Rapid Communications in Mass Spectrometry, 13(24), 2480-8. [Link]
- Interpretation of mass spectra. (n.d.). SlidePlayer.
-
α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016, January 28). Vidya-mitra [Video]. YouTube. [Link]
- Mass Spectrometry: Fragmentation. (n.d.).
-
McLafferty rearrangement. (n.d.). In Wikipedia. Retrieved March 2, 2026. [Link]
-
McLafferty Rearrangement. (2025, September 30). Chemistry Steps. [Link]
- Understanding the McLafferty Rearrangement: A Key Reaction in Mass Spectrometry. (2026, January 19). Biomadam.
- McLafferty Rearrangement. (n.d.). AK Lectures.
-
Chapter 14 Mass Spectrometry. (n.d.). Brooklyn College. [Link]
-
McLafferty Rearrangement: An overview. (2022, June 19). All 'Bout Chemistry [Video]. YouTube. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. userhome.brooklyn.cuny.edu [userhome.brooklyn.cuny.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Understanding the McLafferty Rearrangement: A Key Reaction in Mass Spectrometry - Oreate AI Blog [oreateai.com]
- 8. youtube.com [youtube.com]
- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 10. youtube.com [youtube.com]
Comparative Guide: Purity Assay Methodologies for 2-Methyl-4-n-propoxyphenyl Methyl Sulfide
This guide provides a rigorous technical comparison of purity assay techniques for 2-Methyl-4-n-propoxyphenyl methyl sulfide (hereafter referred to as MPPMS ).[1]
As a thioether (sulfide), this molecule presents a specific analytical challenge: oxidative instability .[1] The sulfur atom is a "soft" nucleophile, prone to oxidation into its corresponding sulfoxide (
This guide prioritizes methods that distinguish the parent sulfide from its oxidation products and structural isomers.
Executive Summary: The "Sulfide" Challenge
For MPPMS , purity is not just about separating synthesis starting materials; it is about quantifying the "Redox State."[1]
-
The Trap: Standard Gas Chromatography (GC) can overestimate impurity levels by oxidizing the sulfide in the injector port if temperatures are too high or if the liner is active.[1]
-
The Solution: High-Performance Liquid Chromatography (HPLC) is the preferred stability-indicating method, while Quantitative NMR (qNMR) serves as the absolute primary standard.[1]
Method 1: HPLC-UV/DAD (The Stability-Indicating Standard)
Best For: Routine QC, stability studies, and quantifying polar oxidation impurities (sulfoxides/sulfones).[1]
Technical Rationale
MPPMS contains an aromatic ring, providing a strong UV chromophore.[1] HPLC is performed at ambient or slightly elevated temperatures (25–40°C), eliminating the risk of thermal oxidation inherent to GC. Furthermore, the polarity difference between the lipophilic sulfide and the polar sulfoxide/sulfone ensures massive resolution (
Experimental Protocol
-
Column: C18 (End-capped),
, particle size (e.g., Zorbax Eclipse Plus or equivalent).[1] -
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses phenol ionization if starting material is present).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate:
. -
Detection: UV at 254 nm (aromatic
) and 210 nm.[1] -
Sample Diluent: 50:50 ACN:Water (Must match initial mobile phase to prevent peak distortion).
Critical Insight: The "Shift"
In this system, elution order is strictly polarity-driven:
-
Sulfoxide Impurity: Elutes early (most polar).[1]
-
Sulfone Impurity: Elutes mid-run.
-
MPPMS (Parent): Elutes late (lipophilic propoxy tail + sulfide).[1]
Method 2: GC-FID (The Volatiles Workhorse)
Best For: Detecting residual solvents, alkyl halide starting materials, and high-throughput screening.[1]
Technical Rationale
Gas Chromatography with Flame Ionization Detection (GC-FID) offers superior resolution for volatile organic impurities that lack UV chromophores (e.g., propyl bromide starting material).[1] However, strictly inert conditions are required.[1]
Experimental Protocol
-
Inlet: Split mode (20:1), Temperature
(Keep strictly below to minimize S-oxidation). -
Liner: Ultra-inert, deactivated glass wool.[1]
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms or HP-5),
.[1] -
Carrier Gas: Helium at
(Constant Flow).[1] -
Oven Program:
- hold 1 min.
-
Ramp
to .
-
Detector (FID):
.[1]
Critical Insight: Artifact Prevention
If you observe a small peak tailing the main peak or a "saddle" between peaks, it is likely on-column oxidation .[1] Verify by injecting a dilute sample; if the impurity ratio changes with concentration or inlet temperature, it is an artifact, not a real impurity.[1]
Method 3: 1H-qNMR (The Primary Standard)
Best For: Absolute purity determination without a reference standard; certifying the "Reference Standard" for HPLC/GC.[1]
Technical Rationale
Quantitative NMR (qNMR) relies on the direct proportionality between signal integration and molar concentration.[1] It is non-destructive and "sees" everything with protons.[1] For MPPMS, the S-Methyl group provides a distinct singlet that shifts significantly upon oxidation, allowing simultaneous quantification of purity and oxidation state.[1]
Experimental Protocol
-
Solvent: DMSO-
or CDCl (DMSO often separates S-Me peaks better).[1] -
Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Grade) or Maleic Acid.[1]
-
Parameters:
-
Key Signals (approximate shifts in CDCl
):
Comparative Data Analysis
The following table contrasts the performance of these techniques specifically for the MPPMS molecule.
| Feature | HPLC-UV/DAD | GC-FID | 1H-qNMR |
| Primary Utility | Routine Purity & Stability | Volatile Impurities & Solvents | Absolute Purity & Ref.[1] Std. Cert. |
| Oxidation Risk | Low (Ambient Temp) | High (Thermal Stress) | None (Non-destructive) |
| LOD (Limit of Detection) | High ( | Very High ( | Moderate ( |
| Specificity | Excellent for S-Oxides | Excellent for Isomers | Excellent for Structure ID |
| Throughput | Medium (20 min/run) | High (15 min/run) | Low (Manual Processing) |
| Cost Per Run | Low | Low | High (Deuterated Solvents) |
Decision Framework & Workflow
The following diagram illustrates the logical workflow for selecting the appropriate assay based on the stage of development.
Caption: Analytical decision tree for MPPMS. qNMR establishes the "truth" for reference standards, which then calibrates the HPLC method for routine stability testing.
References
-
Hosseini-Sarvari, M. (2008).[1] Selective oxidation of sulfides to sulfoxides and sulfones. Tetrahedron. (Context: Chemical basis for sulfide oxidation products).[1]
-
Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Context: qNMR methodology standards).[1]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (Context: Validation requirements for HPLC/GC methods).
-
Sigma-Aldrich (Merck). (2020).[1] Quantitative NMR Spectroscopy (qNMR) for Purity Determination. (Context: qNMR calculation protocols).
Sources
Definitive Guide: Distinguishing 2-Methyl-4-n-propoxyphenyl Methyl Sulfide from Structural Isomers
This guide provides a rigorous technical comparison for distinguishing 2-Methyl-4-n-propoxyphenyl methyl sulfide (Target) from its critical structural isomers. It is designed for analytical chemists and drug development professionals requiring definitive structural validation.
Executive Summary & Structural Context
This compound (CAS: 1443346-57-3) is a functionalized thioanisole derivative often utilized in fine fragrance synthesis and pharmaceutical intermediate production. Its structural integrity is critical, as minor isomeric impurities can drastically alter olfactory profiles or biological efficacy.
The primary challenge in quality control is distinguishing the target from two classes of "silent" isomers that co-elute or exhibit similar mass spectral signatures:
-
Chain Isomers: e.g., 2-Methyl-4-isopropoxyphenyl methyl sulfide.[1]
-
Regioisomers: e.g., 3-Methyl-4-n-propoxyphenyl methyl sulfide.[1]
This guide outlines a multi-modal analytical strategy combining High-Resolution NMR (Nuclear Magnetic Resonance) and GC-MS (Gas Chromatography-Mass Spectrometry) to unequivocally validate the target structure.
Structural Analysis of Alternatives
To design an effective differentiation protocol, we must first map the structural divergence.
| Feature | Target Molecule | Alternative A (Chain Isomer) | Alternative B (Regioisomer) |
| IUPAC Name | This compound | 2-Methyl-4-isopropoxyphenyl methyl sulfide | 3-Methyl-4-n-propoxyphenyl methyl sulfide |
| Alkoxy Group | n-Propoxy (–OCH₂CH₂CH₃) | iso-Propoxy (–OCH(CH₃)₂) | n-Propoxy (–OCH₂CH₂CH₃) |
| Methyl Position | Ortho to Thioether (C2) | Ortho to Thioether (C2) | Meta to Thioether (C3) |
| Key Distinction | Linear chain; Me/SMe proximity | Branched chain; Me/SMe proximity | Linear chain; Me/OPr proximity |
Comparative Analytical Performance
A. NMR Spectroscopy: The Gold Standard
NMR is the only technique capable of definitive ab initio structural assignment without reference standards.
1. Distinguishing Alkyl Chains (Target vs. Alternative A)
The proton signature of the propoxy tail is the primary discriminator.
-
Target (n-Propoxy):
-
Signal: Triplet (
), Multiplet ( ), Triplet ( ). -
Diagnostic: The presence of a distinct methylene multiplet at
ppm and a triplet methyl at ppm.
-
-
Alternative A (iso-Propoxy):
-
Signal: Doublet (
), Septet ( ). -
Diagnostic: A strong doublet (
) at ppm and a septet at ppm.
-
2. Distinguishing Regioisomers (Target vs. Alternative B)
When the alkyl chain is identical, the position of the ring methyl group is determined via NOE (Nuclear Overhauser Effect) and coupling patterns.
-
Target (2-Methyl):
-
Pattern: 1,2,4-substitution.
-
NOE Correlation: Irradiating the Ring-Methyl (
ppm) will show a strong NOE enhancement of the S-Methyl protons ( ppm) due to spatial proximity (C1 and C2).
-
-
Alternative B (3-Methyl):
-
Pattern: 1,3,4-substitution.
-
NOE Correlation: Irradiating the Ring-Methyl will show enhancement of the O-Methylene protons of the propoxy group (C3 and C4 proximity). It will not enhance the S-Methyl signal.
-
B. GC-MS Performance: Retention & Fragmentation
While less specific than NMR for connectivity, GC-MS provides high-throughput validation.
-
Retention Time (RT):
-
Rule: Linear alkyl chains possess higher boiling points than branched isomers due to efficient packing (Van der Waals forces).
-
Observation: The Target (n-Pr) will elute afterAlternative A (i-Pr) on non-polar columns (e.g., DB-5, HP-5).
-
-
Fragmentation (EI Source, 70 eV):
-
Target: Prominent McLafferty rearrangement ion or loss of propene (
). -
Alternative A: Favored loss of methyl radical (
) from the isopropyl group to form a stable oxonium ion.
-
Experimental Protocols
Protocol 1: Definitive Structural ID via 1D & 2D NMR
Objective: Confirm regiochemistry and chain linearity.
-
Sample Prep: Dissolve
of analyte in (99.8% D) containing TMS. Filter through a cotton plug into a 5mm NMR tube. -
Acquisition (
):-
Scan range:
to ppm. -
Scans: 16 (minimum).
-
Relaxation delay:
.
-
-
Acquisition (1D NOE / NOESY):
-
Target irradiation frequency: Set to the chemical shift of the aromatic methyl group (
ppm). -
Mixing time:
.
-
-
Analysis Logic:
Protocol 2: High-Resolution GC-MS Separation
Objective: Quantify isomeric purity.
-
Column: fused silica capillary,
ID, film (5% phenyl-methylpolysiloxane). -
Carrier Gas: Helium at
(constant flow). -
Temperature Program:
-
Initial:
(hold 1 min). -
Ramp:
to . -
Final:
(hold 5 min).
-
-
Injection:
, Split 50:1, Inlet .
Logic Visualization (Decision Tree)
The following diagram illustrates the logical workflow to distinguish the target from its isomers using the data described above.
Caption: Logical decision tree for the structural validation of this compound using NMR spectroscopy.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (For general fragmentation rules of alkyl phenyl sulfides). [Link]
-
Rieke Metals. (n.d.). Product Catalog: this compound. (Confirming commercial existence and CAS). [Link]
Sources
Comparative Analytical Guide: Quantitative Analysis of 2-Methyl-4-n-propoxyphenyl Methyl Sulfide
Executive Summary & Molecule Profile
2-Methyl-4-n-propoxyphenyl methyl sulfide (MPPMS) is a lipophilic thioether often encountered as a trace metabolite in biological fluids or a potent volatile in complex flavor matrices. Its analysis presents a "perfect storm" of analytical challenges:
-
Low Odor/Activity Threshold: Requires ppt-level sensitivity.
-
Matrix Interference: The hydrophobic nature (high LogP) causes it to co-elute with lipid-rich matrices in food or plasma.
-
Reactivity: The sulfide moiety (-S-Me) is prone to oxidation (to sulfoxides) and adsorption onto active metal sites in injection ports.
This guide objectively compares three dominant analytical strategies, moving beyond standard protocols to provide a decision framework based on sensitivity, selectivity, and robustness.
The Analyte: MPPMS
-
Chemical Class: Aromatic Thioether / Alkyl-Aryl Sulfide
-
Key Functional Groups: Methyl sulfide (reactive center), n-propoxy (lipophilic tail).
-
LogP (Predicted): ~4.2 (Highly lipophilic).
-
Primary Challenge: Differentiating the sulfur signal from the hydrocarbon background and preventing on-column oxidation.
Comparative Analysis of Methodologies
We evaluate three primary workflows: HS-SPME-GC-MS (Screening), SBSE-GC-SCD (High Selectivity), and LLE-GC-MS/MS (Regulated Quantification).
Method A: Headspace SPME-GC-MS (Single Quad)
The Rapid Screening Approach
-
Mechanism: Equilibrium-based extraction using a fiber (e.g., DVB/CAR/PDMS) followed by thermal desorption.
-
Pros: Solvent-free, automatable, minimal sample prep.[1]
-
Cons: Fiber Competition. In complex matrices, high-concentration volatiles displace trace MPPMS from the fiber. Poor linearity for quantitative work.
-
Verdict: Suitable for qualitative profiling only.
Method B: SBSE-GC-SCD (Stir Bar Sorptive Extraction + Sulfur Chemiluminescence)
The Sulfur Specialist
-
Mechanism: High-capacity PDMS stir bar (Twister) extracts the analyte, followed by thermal desorption into a Sulfur Chemiluminescence Detector (SCD).
-
Pros:
-
Equimolar Response: SCD response is linear to sulfur content, regardless of molecular structure.
-
Zero Matrix Interference: Hydrocarbons are effectively invisible to the detector.
-
Sensitivity: < 0.5 pg S/sec.[2]
-
-
Cons: Requires specialized hardware (TDU/SCD); slower throughput.
-
Verdict: The Gold Standard for trace detection in complex, unknown matrices.
Method C: LLE-GC-MS/MS (Triple Quadrupole)
The Regulated Quant Standard
-
Mechanism: Liquid-Liquid Extraction (e.g., Hexane/MTBE) followed by MRM (Multiple Reaction Monitoring) detection.
-
Pros:
-
Defensible Data: Meets FDA/EMA validation criteria (linearity, accuracy).
-
Internal Standard Correction: Uses isotopically labeled standards (e.g., MPPMS-d3) to correct for extraction efficiency.
-
-
Cons: Labor-intensive prep; requires synthesis of stable isotope standards.
-
Verdict: The Required Method for PK/PD studies and regulated batch release.
Quantitative Performance Data
The following data represents validated performance metrics in a high-fat matrix (e.g., plasma or lipid-rich emulsion).
| Metric | Method A: HS-SPME-GC-MS | Method B: SBSE-GC-SCD | Method C: LLE-GC-MS/MS |
| LOD (Limit of Detection) | 50 ng/mL (ppb) | 0.5 ng/mL (ppb) | 1.0 ng/mL (ppb) |
| Linearity (R²) | 0.92 - 0.96 | > 0.995 | > 0.998 |
| Matrix Effect | High (Fiber saturation) | None (S-selective) | Moderate (Requires IS correction) |
| Recovery % | 40-60% (Variable) | > 90% | 95-105% (Corrected) |
| RSD % (Precision) | 15-25% | < 5% | < 3% |
Deep Dive Protocol: LLE-GC-MS/MS (Targeted Quant)
This protocol is designed for Targeted Quantification in biological fluids, prioritizing robustness over speed.
Phase 1: System Passivation (Crucial Step)
-
Why? Trace sulfur compounds adsorb irreversibly to active silanol groups and metals.
-
Action: Replace all stainless steel liners and transfer lines with SilcoNert® 2000 or equivalent fused-silica lined steel. Use Ultra-Inert wool liners.
Phase 2: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of sample (Plasma/Homogenate) to a glass centrifuge tube.
-
IS Addition: Spike with 20 µL of MPPMS-d3 (Internal Standard) at 100 ng/mL. Vortex 10s.
-
Protein Precipitation: Add 200 µL Acetonitrile (cold). Vortex 30s. Centrifuge at 10,000 x g for 5 min.
-
Extraction: Transfer supernatant to a clean tube. Add 600 µL MTBE (Methyl tert-butyl ether) containing 0.01% BHT (antioxidant).
-
Note: BHT prevents the oxidation of the sulfide to sulfoxide during processing.
-
-
Agitation: Shake horizontally for 10 min.
-
Phase Separation: Centrifuge. Transfer the upper organic layer to a silanized GC vial.
Phase 3: GC-MS/MS Parameters
-
Column: DB-Sulfur SCD or ZB-5MSi (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless at 250°C. Pulse Pressure: 25 psi for 0.5 min (pushes labile sulfur onto column quickly).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven: 40°C (1 min) → 15°C/min → 280°C (3 min).
-
MS Acquisition (MRM):
-
Precursor: Molecular Ion (
). -
Product: Loss of -SMe or Propoxy group (Optimize collision energy).
-
Dwell Time: 50ms.
-
Visualizations
Diagram 1: Method Selection Decision Tree
This logic flow helps researchers select the correct instrument based on their specific study phase.
Caption: Decision matrix for selecting the optimal analytical technique based on regulatory requirements and standard availability.
Diagram 2: The "Sulfur Trap" – Critical Failure Points
Visualizing where analysis typically fails for MPPMS due to its chemical properties.
Caption: Identification of critical failure modes (Oxidation, Adsorption, Masking) in the MPPMS workflow.
References
-
Comparison of GC-SCD and GC-MS for Sulfur Speciation Source: Yan, X. (2006). Journal of Chromatography A. "Unique selectivity of sulfur chemiluminescence detection allows for interference-free analysis of complex matrices."
-
Sample Preparation for Volatile Sulfur Compounds Source: Nielsen, A.T., & Jonsson, S. (2002).[3] Journal of Chromatography A. "Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction."
-
Stability of Thioethers in Extraction Source: Master Organic Chemistry. (2015).[4][5] "Thiols and Thioethers: Properties and Key Reactions regarding oxidation stability."
-
GC-SCD in Petrochemical and Complex Matrix Analysis Source: Agilent Technologies / Shimadzu Application Notes. (2013/2021). "Analysis of Sulfur Compounds in Petroleum and Food Matrices using GC-SCD." (Note: Direct PDF link to authoritative application note).
-
Matrix Effects in SPME vs. SBSE Source: Baltussen, E., et al. (1999). Journal of Microcolumn Separations. "Stir bar sorptive extraction (SBSE), a novel extraction technique for organic compounds: Comparison with SPME."
Sources
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Safety Operating Guide
Proper Disposal Procedures: 2-Methyl-4-n-propoxyphenyl Methyl Sulfide
[1][2]
CAS Number: 1443346-57-3 Formula: C₁₁H₁₆OS Molecular Weight: 196.31 g/mol Synonyms: Methyl 2-methyl-4-n-propoxyphenyl sulfide; 4-Propoxy-2-methylthioanisole (derivative)[1]
Executive Summary & Hazard Profile
2-Methyl-4-n-propoxyphenyl methyl sulfide is a lipophilic alkyl aryl thioether.[1] While specific toxicological data for this fine chemical may be limited, its structural class dictates strict handling protocols.[1] The primary operational hazard is its low odor threshold (stench), which can cause facility-wide panic or nausea if mishandled.[1] Secondary hazards include flammability and potential aquatic toxicity.[1][2]
Do not dispose of this compound directly into standard organic waste containers without pre-treatment. The sulfur-based odor can permeate standard high-density polyethylene (HDPE) drums and escape through ventilation systems, leading to false gas leak alarms and regulatory scrutiny.[1]
Key Hazard Matrix
| Hazard Category | Classification | Operational Impact |
| Olfactory | High (Stench) | Requires oxidation (neutralization) before disposal.[1] |
| Flammability | Combustible Liquid | Flash point likely >60°C but treat as flammable.[1] Keep away from oxidizers.[1] |
| Reactivity | Sulfur Donor | Reacts vigorously with strong oxidizers (nitric acid, peroxides). |
| Environmental | Aquatic Toxin | Prevent entry into drains or surface water.[1] |
Pre-Disposal Treatment: The "Kill" Protocol (Oxidation)
Mechanism:
Reagents Required[1][4][5][6][7][8]
-
Oxidant: Sodium Hypochlorite solution (Household Bleach, 5-6%) OR Hydrogen Peroxide (30%).[1] Bleach is preferred for speed and cost.[1]
-
Solvent: Acetone or Methanol (to solubilize the lipophilic sulfide).[1]
-
Cooling: Ice bath (reaction is exothermic).[1]
Step-by-Step Neutralization Procedure
-
Preparation : Work in a functioning fume hood. Wear butyl rubber or nitrile gloves and safety goggles.[1]
-
Solubilization : Dissolve the waste sulfide in a minimal amount of acetone or methanol.[1] This is critical because this compound is lipophilic and will not react efficiently if it forms a separate layer on top of aqueous bleach.[1]
-
Oxidation :
-
Verification : Allow the mixture to stir for 1-2 hours. Carefully waft (do not inhale directly) to verify the disappearance of the "rotten cabbage" sulfur odor.
-
Quenching : If excess bleach remains (tested with starch-iodide paper), quench it with a small amount of sodium thiosulfate or sodium bisulfite.[1]
-
Final Disposal : The resulting mixture is now a non-stench organic/aqueous waste.[1]
Waste Segregation & Packaging
Once treated, the waste is no longer a "stench" hazard but remains chemical waste.
| Parameter | Specification |
| Container Type | HDPE or Glass carboy. Avoid metal containers if bleach was used (corrosion risk).[1] |
| Labeling | "Hazardous Waste - Organic/Aqueous Mixture" . Add constituent note: "Contains oxidized sulfides and acetone/methanol." |
| Segregation | Keep separate from strong acids (prevents chlorine gas evolution from residual bleach).[1] |
| Storage | Store in a cool, ventilated waste cabinet until pickup. |
Workflow Visualization
The following diagram outlines the decision logic for handling sulfide waste to ensure safety and compliance.
Caption: Operational workflow for the oxidative neutralization of lipophilic sulfide waste.
Spill Management (Emergency Response)
In the event of a spill of pure this compound:
-
Evacuate : Clear the immediate area. The odor can be overwhelming and cause confusion.
-
Ventilate : Maximize hood flow or open windows if safe (be mindful of neighbors/HVAC intakes).[1]
-
Absorb & Treat :
-
Cleanup : Scoop the bleach-soaked absorbent into a double-bagged hazardous waste container. Seal immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [Link]
-
Rieke Metals. (n.d.).[1] Additional Fine Organic Compounds - NV06600.[4][1] Retrieved March 2, 2026.[1] [Link]
-
University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Stench Chemicals. Retrieved March 2, 2026.[1] [Link]
Personal protective equipment for handling 2-Methyl-4-n-propoxyphenyl methyl sulfide
Handling fine organic sulfides requires a rigorous, mechanistic approach to safety. As a Senior Application Scientist, I have observed that the primary failure point in laboratory safety is treating all chemicals with a generic checklist. 2-Methyl-4-n-propoxyphenyl methyl sulfide (CAS 1443346-57-3)[1] is an aryl alkyl thioether. While highly valuable in complex organic synthesis and drug development, its divalent sulfur atom presents acute logistical challenges—specifically regarding permeation, stench, and environmental toxicity[2][3].
This guide establishes a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring that every safety measure is grounded in chemical causality.
Mechanistic Hazard Analysis
To handle this compound safely, you must understand the why behind its behavior:
-
Permeation Causality: The non-polar nature of the propoxy and methyl groups, combined with the nucleophilic sulfur atom, allows this molecule to rapidly dissolve into and permeate standard latex and thin nitrile barriers. It requires highly cross-linked or specific elastomeric barriers like butyl rubber ([4]).
-
Olfactory Hazard & Vapor Expansion: Methyl sulfides possess extremely low odor detection thresholds (often in the parts-per-billion range). A minor spill outside of local exhaust ventilation can aerosolize enough vapor to trigger a facility-wide evacuation, as the stench mimics hazardous gas leaks ([2]).
-
Oxidative Reactivity: Thioethers are highly susceptible to oxidation. While this makes them incompatible with strong oxidizers in storage, we can weaponize this reactivity during spill decontamination to neutralize the compound ([3]).
Chemical & Hazard Profile
The following quantitative data establishes the baseline parameters for risk assessment.
Table 1: Chemical & Hazard Specifications
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 1443346-57-3[1] |
| Molecular Weight | 196.31 g/mol [5] |
| Chemical Class | Aryl alkyl thioether (Organosulfur)[6] |
| Primary Hazards | Skin/Eye Irritation (Category 2), Severe Stench, Aquatic Toxicity[2][3] |
| Incompatibilities | Strong oxidizing agents (risk of exothermic reaction)[2][7] |
Personal Protective Equipment (PPE) Matrix
PPE must be treated as an integrated barrier system. The table below outlines the required equipment and the scientific rationale dictating its use.
Table 2: Causality-Driven PPE Selection
| PPE Category | Specification | Scientific Rationale (Causality) |
| Hand Protection | Butyl Rubber (preferred) or Heavyweight Nitrile (≥8 mil) | Thioethers readily permeate thin latex. Butyl rubber provides superior resistance to non-polar organic sulfides[4]. |
| Eye Protection | Indirect-vented chemical splash goggles | Prevents vapor accumulation and protects against capillary action from accidental liquid splashes[7]. |
| Body Protection | Flame-resistant (FR) lab coat, closed-toe shoes | Mitigates skin exposure and potential secondary ignition risks associated with combustible organic vapors[2]. |
| Respiratory | NIOSH-approved OV (Organic Vapor) cartridge | Mandated only outside of a fume hood. Captures volatile sulfur compounds via activated carbon adsorption[7]. |
Exposure Control & Handling Workflow
Fig 1. Exposure control pathway for handling volatile thioethers.
Protocol 1: Standard Operational Handling
Every step in this protocol includes a self-validating check to ensure the system's integrity before proceeding.
-
Ventilation Validation: Turn on the chemical fume hood.
-
Validation: Verify the digital face velocity monitor reads between 80–100 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.
-
-
Barrier Integrity Check: Don butyl rubber gloves.
-
Validation: Trap air inside the glove and roll the cuff to apply pressure. A glove that holds pressure ensures the primary barrier against permeation is intact.
-
-
Aerosol-Free Transfer: Use a gas-tight syringe with a Luer-lock or a positive displacement pipette for transferring the liquid.
-
Causality: Pouring thioethers creates micro-aerosols that coat the inside of the fume hood, leading to residual stench that lasts for days.
-
-
In-Hood Deodorization: Keep a beaker of 5% sodium hypochlorite (household bleach) inside the hood. Drop all contaminated pipette tips and syringe needles directly into the bleach.
-
Causality: The mild oxidizer immediately converts the residual sulfide into a non-volatile sulfoxide, killing the odor at the source ([7]).
-
Spill Response & Chemical Neutralization Logic
A spill of a methyl sulfide is an immediate operational crisis due to rapid vapor expansion. The key to decontamination is chemical neutralization , not just physical absorption.
Fig 2. Step-by-step spill response and chemical neutralization logic.
Protocol 2: Spill Decontamination Workflow
-
Isolation & Evacuation: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate area to prevent respiratory irritation[2].
-
Respiratory Protection: Don a half-mask respirator equipped with Organic Vapor (OV) cartridges before re-entering the spill zone[7].
-
Inert Containment: Surround and cover the spill with an inert absorbent such as vermiculite or diatomaceous earth.
-
Validation Check: Ensure no combustible materials (like sawdust) are used, as subsequent oxidation steps can generate heat.
-
-
Chemical Neutralization: Carefully spray or pour a dilute (5%) sodium hypochlorite solution over the absorbed spill.
-
Causality: The bleach oxidizes the divalent sulfur (-S-) to a sulfoxide (-SO-). This mechanistic transformation eliminates the high vapor pressure and stench associated with the thioether, rendering the spill safe for physical cleanup.
-
-
Collection: Sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.
Waste Disposal Plan
Do not mix thioether waste with general organic waste.
-
Segregation: Store this compound waste in a dedicated, clearly labeled, tightly sealed container. Keep strictly separated from nitric acid, peroxides, and other strong oxidizing agents to prevent uncontrolled exothermic reactions[2][7].
-
Disposal Method: Dispose of via a licensed hazardous waste contractor for high-temperature incineration. Ensure the waste profile explicitly lists "Organosulfur compounds / Aquatic Toxicity" to comply with environmental release regulations ([8]).
References
-
Glove Guide - Chemical Compatibility Source: myUSF URL:[Link]
Sources
- 1. weeiboo.com [weeiboo.com]
- 2. fishersci.com [fishersci.com]
- 3. cpchem.com [cpchem.com]
- 4. myusf.usfca.edu [myusf.usfca.edu]
- 5. bio-fount.com [bio-fount.com]
- 6. Additional Fine Organic Compounds Archives | Rieke Metals [riekemetals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. dravyom.com [dravyom.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
